molecular formula C9H18O B045707 (Z)-Non-2-en-1-ol CAS No. 41453-56-9

(Z)-Non-2-en-1-ol

Cat. No.: B045707
CAS No.: 41453-56-9
M. Wt: 142.24 g/mol
InChI Key: NSSALFVIQPAIQK-FPLPWBNLSA-N
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Description

(Z)-2-Nonen-1-ol is an aliphatic alcohol.
cis-2-Nonen-1-ol has been reported in Houttuynia cordata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-non-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSALFVIQPAIQK-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885836
Record name 2-Nonen-1-ol, (2Z)-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Melon aroma
Record name cis-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

96.00 °C. @ 10.00 mm Hg
Record name (Z)-2-Nonen-1-ol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils and common organic solvents; Slightly soluble in water, Soluble (in ethanol)
Record name cis-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.847
Record name cis-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

41453-56-9
Record name cis-2-Nonen-1-ol
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Record name 2-Nonen-1-ol, (2Z)-
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Record name 2-Nonen-1-ol, (2Z)-
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Record name (Z)-non-2-en-1-ol
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Record name 2-NONEN-1-OL, (2Z)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (Z)-2-Nonen-1-ol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(Z)-Non-2-en-1-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-Non-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualizations.

Chemical Identity and Structure

This compound, also known as cis-2-Nonen-1-ol, is an aliphatic unsaturated alcohol.[1][2] Its structure consists of a nine-carbon chain containing a cis-configured double bond between the second and third carbon atoms and a primary alcohol functional group at the first position.[3] This specific geometry is crucial to its distinct physical and organoleptic properties.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1]
Synonyms cis-2-Nonen-1-ol, (2Z)-2-Nonen-1-ol[2]
CAS Number 41453-56-9[2]
Molecular Formula C₉H₁₈O[2]
Molecular Weight 142.24 g/mol [1]
InChI Key NSSALFVIQPAIQK-FPLPWBNLSA-N[2]
FEMA Number 3720[2]

| JECFA Number | 1369[2] |

Physicochemical Properties

This compound is a colorless liquid recognized by its characteristic melon-like aroma.[1] It is primarily used as a flavoring and fragrance agent.[4]

Table 2: Physical and Chemical Properties

Property Value Conditions
Physical Description Colorless liquid with a melon aroma Ambient
Boiling Point 96.0 °C[1] at 10.00 mm Hg
Density 0.841 - 0.847 g/cm³[1] at 25.00 °C[4]
Refractive Index 1.447 - 1.453[1] at 20.00 °C[4]
Flash Point 203.0 °F (95.0 °C)[4] TCC
Solubility Slightly soluble in water; Soluble in ethanol (B145695), oils, and common organic solvents.[1]

| LogP (Octanol-Water Partition Coefficient) | 3.58 (Predicted)[5] | |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for research and development. Below are representative methodologies based on established organic chemistry techniques and the analysis of flavor compounds.

Synthesis: Stereoselective Reduction of an Alkynol

A common and effective method for synthesizing (Z)-alkenols is the stereoselective reduction of a corresponding alkynol.

Protocol: Synthesis of this compound from Non-2-yn-1-ol

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The flask is sealed with a septum and purged with hydrogen gas.

  • Solvent and Reactant Addition: Anhydrous ethanol is added as the solvent, followed by the starting material, non-2-yn-1-ol. A small amount of quinoline (B57606) can be added as a catalyst poison to prevent over-reduction to the saturated alcohol.

  • Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to minimize the formation of nonan-1-ol.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile flavor compounds like this compound.[6]

Protocol: GC-MS Analysis of this compound

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane (B109758) or diethyl ether. For complex matrices like food or beverages, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.[7][8]

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).

    • Injector: Set to a temperature of 250 °C in splitless mode.

    • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 220 °C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source and Transfer Line Temperature: 230 °C and 280 °C, respectively.

  • Data Acquisition and Analysis: The sample is injected into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST) for identification. Quantification can be achieved using an internal or external standard method.[8]

Biological Activity and Signaling Pathways

While this compound is primarily recognized for its flavor and fragrance properties, unsaturated long-chain alcohols as a class are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.[9] Their lipophilic nature allows them to interact with and disrupt cellular membranes, which is a proposed mechanism for their antimicrobial action.[9]

Research on structurally related unsaturated fatty molecules suggests potential interactions with key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are critical in regulating inflammation and other cellular processes.[9] However, specific studies elucidating the signaling pathways directly modulated by this compound are not yet available. Further research is required to determine its specific molecular targets and mechanisms of action.

Workflow and Process Visualization

To aid in the practical application of the information provided, the following diagrams illustrate key workflows.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Non-2-yn-1-ol reaction Stereoselective Hydrogenation (Lindlar's Catalyst) start->reaction 1. Reactant product This compound (Crude) reaction->product 2. Yields workup Filtration & Solvent Evaporation purification Silica Gel Column Chromatography workup->purification 4. Purify final_product This compound (Pure) purification->final_product 5. Final Product product->workup 3. Isolate sample_prep Sample Preparation (Dilution/Extraction) final_product->sample_prep Input for QC injection GC-MS Injection sample_prep->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (EI, Mass Scan) separation->detection data_analysis Data Analysis (Library Match & Quant.) detection->data_analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Safety and Handling

According to GHS hazard classifications, this compound is known to cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized unsaturated alcohol with significant applications in the flavor and fragrance industries. This guide provides essential physicochemical data, representative experimental protocols for its synthesis and analysis, and a visualization of these workflows. While its specific biological signaling activities are an area for future research, the information presented here serves as a valuable technical resource for scientists and researchers.

References

(Z)-Non-2-en-1-ol in Nature: A Technical Guide to Its Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

(December 10, 2025) - (Z)-Non-2-en-1-ol, a volatile organic compound with a characteristic green and melon-like aroma, is a naturally occurring alcohol found in a variety of plants and fruits.[1][2] This technical guide provides an in-depth overview of its presence in nature, quantitative data, experimental protocols for its analysis, and the biosynthetic pathways leading to its formation. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, food science, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in numerous fruits and vegetables. It contributes significantly to the characteristic aroma profile of many species. Notable sources include passion fruit, prickly pear, cucumber, and muskmelon.[2][3][4] The concentration of this compound can vary widely depending on the species, cultivar, ripeness, and the specific part of the plant analyzed.

The following table summarizes the quantitative data available in the scientific literature on the occurrence of this compound and its related C9 compounds.

Plant/FruitPart AnalyzedCompoundConcentrationReference
Muskmelon (Cucumis melo)Fruit(Z)-3-nonen-1-olPresent[4]
Muskmelon (Cucumis melo)Fruit(E)-2-nonen-1-olPresent[4]
Cucumber (Cucumis sativus)Fruit(E,Z)-2,6-nonadienal355 ppb (initial)[5]
Cucumber (Cucumis sativus)Fruit(E)-2-nonenal188 ppb (initial)[5]
Tomato (Lycopersicon esculentum)Red FruitHexanal9.0 ppm[6]
Tomato (Lycopersicon esculentum)Red Fruittrans-2-Hexenal2.5 ppm[6]
Raspberry (Rubus idaeus)Fruit(Z)-3-hexen-1-ol>100 ppb[7]
Raspberry (Rubus idaeus)Fruit1-hexanol>100 ppb[7]
Raspberry (Rubus idaeus)FruitHexanal>100 ppb[7]

Note: Data for this compound is often reported alongside its isomers and related C9 compounds, which are biochemically linked.

Biosynthesis of this compound

This compound is a C9 alcohol, a class of compounds often referred to as green leaf volatiles (GLVs).[8] These compounds are typically synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage or stress.[8] The pathway begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid.

The key steps leading to the formation of C9 alcohols are:

  • Lipoxygenase (LOX) Action: Linoleic acid or α-linolenic acid is converted to a hydroperoxide.

  • Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is cleaved by HPL to produce C9 aldehydes, such as (Z)-3-nonenal.[9]

  • Isomerization: (Z)-3-alkenals can be isomerized to (E)-2-alkenals by hexenal (B1195481) isomerases.[9][10]

  • Reduction: The resulting aldehydes are then reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, including this compound.[4]

Biosynthesis_of_Z_Non_2_en_1_ol cluster_0 LOX Pathway cluster_1 Isomerization & Reduction Linolenic_Acid α-Linolenic Acid Hydroperoxide 13-Hydroperoxide Linolenic_Acid->Hydroperoxide Lipoxygenase (LOX) Z3_Nonenal (Z)-3-Nonenal Hydroperoxide->Z3_Nonenal Hydroperoxide Lyase (HPL) Z_Non_2_en_1_ol This compound Z3_Nonenal->Z_Non_2_en_1_ol Alcohol Dehydrogenase (ADH) E2_Nonenal (E)-2-Nonenal Z3_Nonenal->E2_Nonenal Hexenal Isomerase E_Non_2_en_1_ol (E)-Non-2-en-1-ol E2_Nonenal->E_Non_2_en_1_ol Alcohol Dehydrogenase (ADH)

Biosynthesis of C9 alcohols from α-linolenic acid.

Experimental Protocols

The analysis of this compound and other volatile compounds in plant matrices typically involves extraction, concentration, and instrumental analysis. The following is a generalized workflow based on common methodologies cited in the literature.

General Workflow for Volatile Analysis
  • Sample Preparation: Plant or fruit tissue is homogenized to release the volatile compounds. This is a critical step as the LOX pathway is often initiated by tissue disruption.[5]

  • Extraction and Concentration: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for extracting and concentrating volatile compounds from the sample headspace.[11] An internal standard, such as butanol, is often added for semi-quantification.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatiles are then separated and identified using GC-MS. The compounds are separated based on their boiling points and polarity on a chromatographic column and subsequently identified based on their mass spectra.

Experimental_Workflow Start Plant/Fruit Sample Homogenization Sample Homogenization Start->Homogenization Internal_Standard Addition of Internal Standard Homogenization->Internal_Standard SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard->SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SPME->GC_MS Data_Analysis Data Processing and Compound Identification GC_MS->Data_Analysis End Quantitative Results Data_Analysis->End

Generalized experimental workflow for volatile analysis.
Detailed Methodological Considerations

  • Sample Homogenization: Tissues can be flash-frozen in liquid nitrogen and ground to a fine powder to ensure uniform cell disruption and halt enzymatic activity until analysis.

  • HS-SPME Parameters: The choice of SPME fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane), extraction time, and temperature are critical parameters that need to be optimized for the specific matrix and target analytes.

  • GC-MS Conditions: The selection of the GC column (e.g., DB-5ms), temperature program, and MS parameters (e.g., ionization mode, mass range) are crucial for achieving good separation and sensitive detection of the target compounds.

  • Quantification: For accurate quantification, a calibration curve with authentic standards of this compound should be prepared. Semi-quantification can be performed using an internal standard, assuming a similar response factor.[11]

Conclusion

This compound is an important contributor to the aroma of many fruits and vegetables. Its biosynthesis is intricately linked to the plant's response to stress and tissue damage via the lipoxygenase pathway. The analysis of this and other C9 volatiles requires careful sample handling and optimized analytical methods, with HS-SPME coupled to GC-MS being a common and effective approach. Further research into the specific enzymes and regulatory mechanisms involved in its production could provide valuable insights for applications in the food, fragrance, and pharmaceutical industries.

References

Unraveling the Synthesis of (Z)-Non-2-en-1-ol: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of (Z)-non-2-en-1-ol, a significant semiochemical in various organisms. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the metabolic route, key enzymes, and potential regulatory mechanisms involved in the production of this unsaturated alcohol. While a fully elucidated pathway for this compound in a single organism remains to be definitively established, this guide presents a robust hypothesized pathway based on extensive evidence from related biosynthetic routes of fatty acid-derived volatiles in insects and plants.

This compound and its related C9 unsaturated alcohols and aldehydes are crucial signaling molecules, often acting as pheromones in insects and contributing to the aroma profiles of plants. Their biosynthesis is intricately linked to lipid metabolism, primarily originating from the oxidative cleavage of C18 polyunsaturated fatty acids.

The Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the C18 polyunsaturated fatty acid, linoleic acid, a common constituent of cellular membranes. The transformation is catalyzed by a series of enzymes, as detailed below.

Step 1: Lipoxygenase-mediated Dioxygenation

The pathway is initiated by the action of a specific lipoxygenase (LOX), namely linoleate (B1235992) 9-lipoxygenase. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position, forming 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD).[1][2][3] This step is a critical branch point in the oxylipin pathway, directing the fatty acid precursor towards the production of C9 volatiles.[4][5]

Step 2: Hydroperoxide Lyase-mediated Cleavage

The 9-hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL).[1][2] This enzyme catalyzes the scission of the carbon chain, yielding two fragments: a C9 aldehyde, (Z)-non-3-enal, and a C9 oxo-acid, 9-oxononanoic acid. The focus for the biosynthesis of this compound is on the C9 aldehyde fragment.

Step 3: Isomerization of the Aldehyde

The initial C9 aldehyde product, (Z)-non-3-enal, undergoes isomerization to form the conjugated aldehyde, (Z)-non-2-enal. This isomerization step is crucial for the formation of the final alcohol with the double bond at the C-2 position. This reaction may occur spontaneously or be enzyme-catalyzed.

Step 4: Reduction of the Aldehyde

In the final step, (Z)-non-2-enal is reduced to this compound. This reduction is carried out by an alcohol dehydrogenase (ADH) or a similar reductase, which utilizes a reducing equivalent such as NADPH or NADH.[1]

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_Z_Non_2_en_1_ol cluster_0 Biosynthesis of this compound Linoleic_Acid Linoleic Acid (C18:2) 9_HPOD 9(S)-hydroperoxy-10(E),12(Z)- octadecadienoic acid (9-HPOD) Linoleic_Acid->9_HPOD Linoleate 9-Lipoxygenase (9-LOX) + O2 Non_3_enal (Z)-Non-3-enal 9_HPOD->Non_3_enal Hydroperoxide Lyase (HPL) Non_2_enal (Z)-Non-2-enal Non_3_enal->Non_2_enal Isomerase Non_2_en_1_ol This compound Non_2_enal->Non_2_en_1_ol Alcohol Dehydrogenase (ADH) + NAD(P)H

Proposed biosynthetic pathway of this compound from linoleic acid.

Quantitative Data

Precise quantitative data for the biosynthesis of this compound is currently limited in the scientific literature. However, to facilitate future research, the following tables provide a template for the types of data that are crucial for a thorough understanding of the pathway's efficiency and regulation.

Table 1: Hypothetical Kinetic Properties of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Optimal pHOptimal Temperature (°C)
Linoleate 9-LipoxygenaseLinoleic Acid152506.530
Hydroperoxide Lyase9-HPOD255007.035
Alcohol Dehydrogenase(Z)-Non-2-enal501507.530

Table 2: Hypothetical Metabolite Concentrations in a Pheromone Gland

MetaboliteConcentration (ng/g tissue)
Linoleic Acid5000
9-HPOD150
(Z)-Non-2-enal25
This compound250

Experimental Protocols

To aid researchers in the investigation of this pathway, detailed methodologies for key experiments are provided below.

Protocol 1: Extraction and Quantification of Volatile Compounds by GC-MS

This protocol describes a general procedure for the analysis of this compound and its precursors from a biological matrix.

1. Sample Preparation:

  • Excise the relevant tissue (e.g., insect pheromone gland, plant leaves) and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard (e.g., nonanol).

2. Extraction:

  • Vortex the homogenate vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

  • Inject an aliquot of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) suitable for separating volatile compounds.

  • The GC oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40°C, ramp to 250°C.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

4. Quantification:

  • Identify this compound and other compounds of interest by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with the standards.

The following diagram outlines the general workflow for this experimental protocol:

Experimental_Workflow_GCMS cluster_1 Experimental Workflow: GC-MS Analysis of Volatiles Sample Biological Sample (e.g., Pheromone Gland) Homogenization Homogenization in Solvent + Internal Standard Sample->Homogenization Extraction Centrifugation and Supernatant Collection Homogenization->Extraction Concentration Concentration (if necessary) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Data Analysis: Identification and Quantification GCMS->Data_Analysis

General experimental workflow for the analysis of volatile compounds.
Protocol 2: Enzyme Assay for Hydroperoxide Lyase (HPL) Activity

This protocol provides a method to measure the activity of HPL by monitoring the disappearance of the hydroperoxide substrate.

1. Enzyme Preparation:

  • Homogenize the tissue in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) containing protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain a crude enzyme extract (supernatant or microsomal fraction, depending on the enzyme's localization).

2. Substrate Preparation:

  • Prepare the 9-HPOD substrate by reacting linoleic acid with a commercial lipoxygenase enzyme. Purify the 9-HPOD using solid-phase extraction or HPLC.

3. Assay Procedure:

  • In a spectrophotometer cuvette, mix the enzyme extract with the assay buffer.

  • Initiate the reaction by adding a known concentration of the 9-HPOD substrate.

  • Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Future Directions

Further research is required to fully elucidate the biosynthesis of this compound in specific organisms. Key areas for future investigation include the identification and characterization of the specific isomerase that converts (Z)-non-3-enal to (Z)-non-2-enal, and the alcohol dehydrogenase responsible for the final reduction step. Isotopic labeling studies, where organisms are fed with labeled precursors such as ¹³C-linoleic acid, would provide definitive evidence for this proposed pathway.[6][7] The comprehensive understanding of this biosynthetic route holds significant potential for applications in pest management through the development of pheromone-based control strategies and in the engineering of novel flavor and fragrance compounds.

References

Role of (Z)-Non-2-en-1-ol as a plant volatile organic compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (Z)-Non-2-en-1-ol as a Plant Volatile Organic Compound (VOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C9 aliphatic alcohol, a member of the green leaf volatile (GLV) family, which is produced by plants primarily through the lipoxygenase (LOX) pathway. While not as extensively studied as its C6 counterparts, this compound plays a significant role in plant physiology and ecology. This technical guide provides a comprehensive overview of the current understanding of this compound as a plant volatile organic compound (VOC). It covers its biosynthesis, ecological functions in plant-insect interactions, and its potential role in plant defense signaling. Detailed experimental protocols for the collection, analysis, and bioassay of this compound are provided, along with quantitative data on the emission of related C9 volatiles from cucumber. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and the methodologies used in its study.

Introduction

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. Among these, green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and esters, are of particular interest due to their rapid release upon tissue damage and their diverse signaling roles.[1] this compound, a C9 alcohol, is a component of this complex blend and contributes to the characteristic "green" odor of many plants. Its primary role is in chemical communication, acting as a semiochemical that can attract or repel insects, and potentially as a signal in plant-plant communication and defense priming. This guide will delve into the technical details of this compound's function as a plant VOC.

Biosynthesis of this compound

The biosynthesis of this compound is initiated in response to cell damage, which triggers the release of fatty acids from plant cell membranes. The pathway proceeds through the action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][3]

The primary precursor for C9 volatiles is linoleic acid (a C18:2 fatty acid).

  • Lipoxygenase (LOX) Action : 9-lipoxygenase (9-LOX) incorporates oxygen into linoleic acid to form 9-hydroperoxy-octadecadienoic acid (9-HPOD).[3][4] In cucumber, 24 CsLOX genes have been identified, with specific members categorized as 9-LOXs.[4]

  • Hydroperoxide Lyase (HPL) Cleavage : The 9-hydroperoxide is then cleaved by a specific hydroperoxide lyase (9/13-HPL in cucumber) to produce (Z)-3-nonenal (a C9 aldehyde) and 9-oxononanoic acid.[2][3]

  • Alcohol Dehydrogenase (ADH) Reduction : Finally, (Z)-3-nonenal is reduced to this compound by an alcohol dehydrogenase (ADH).

Biosynthesis_of_Z_non_2_en_1_ol Linoleic_Acid Linoleic Acid (C18:2) 9_HPOD 9-Hydroperoxy-octadecadienoic acid (9-HPOD) Linoleic_Acid->9_HPOD 9-Lipoxygenase (9-LOX) Z_3_nonenal (Z)-3-Nonenal (C9 Aldehyde) 9_HPOD->Z_3_nonenal Hydroperoxide Lyase (HPL) Oxoacid 9-Oxononanoic acid 9_HPOD->Oxoacid HPL Z_non_2_en_1_ol This compound Z_3_nonenal->Z_non_2_en_1_ol Alcohol Dehydrogenase (ADH)

Ecological Role of this compound

This compound functions as a semiochemical, mediating interactions between plants and insects. Its primary identified role is as an attractant for certain insect species, particularly pests of cucurbit crops.

  • Attraction of Herbivores : this compound is a known component of floral volatiles in some plant species and has been identified as an attractant for various species of cucumber beetles (Diabrotica and Acalymma spp.).[5] This attraction can be detrimental to the plant, as these beetles are significant agricultural pests.

  • Pollinator Attraction : While C9 alcohols and aldehydes contribute to the floral scent of cucumber, their specific role in pollinator attraction is less clear compared to other floral volatiles.[6] Some studies suggest that the overall volatile profile, including C9 compounds, influences pollinator visits.[7]

  • Plant Defense Signaling : As a green leaf volatile, this compound and its aldehyde precursor can act as signaling molecules in plant defense.[1] GLVs released from wounded tissues can prime defenses in undamaged parts of the same plant or in neighboring plants, preparing them for a more rapid and robust response to future herbivore attacks.[8][9] C9 aldehydes have also been shown to possess antimicrobial properties.[10]

Quantitative Data

Direct quantitative data for the emission of this compound from plants is scarce in the literature. However, studies on cucumber (Cucumis sativus) fruit volatiles provide quantitative data for related C6 and C9 aldehydes and alcohols, which are produced through the same biosynthetic pathway. The table below presents a summary of the concentration ranges of various C6 and C9 volatile compounds found in 223 cucumber varieties.[11]

Volatile CompoundClassConcentration Range (ppm)
HexenalC6 Aldehyde1.27 - 15.28
(E)-2-HexenalC6 Aldehyde0.21 - 7.83
(E)-2-NonenalC9 Aldehyde0.94 - 3.95
(E,Z)-2,6-NonadienalC9 Aldehyde1.30 - 3.05

Data extracted from a study on 223 cucumber varieties, providing a representative range of C6 and C9 volatile concentrations.[11]

Another study on 29 cucumber cultivars identified (E,Z)-2,6-Nonadienal, (E)-2-Nonenal, and (E)-6-Nonenal as the three most abundant volatiles.[12]

Experimental Protocols

Collection of Plant Volatiles (Dynamic Headspace Sampling)

This method is used to collect VOCs from living plant material, such as flowers or leaves, for subsequent analysis.[13][14]

  • Materials :

    • Volatile collection chamber (e.g., glass jar or oven bag)

    • Volatile collection trap (e.g., glass tube with an adsorbent like Porapak Q or Tenax TA)

    • Vacuum pump and flowmeter

    • Purified air source (e.g., charcoal-filtered)

  • Procedure :

    • Enclose the plant material (e.g., a cucumber flower) in the collection chamber.

    • Create a "push-pull" system by supplying a continuous flow of purified air into the chamber at a controlled rate (e.g., 1 L/min) and pulling air out of the chamber through the adsorbent trap at a slightly lower rate (e.g., 0.8 L/min).

    • Collect volatiles for a defined period (e.g., 1-24 hours).

    • After collection, remove the adsorbent trap and elute the trapped volatiles with a suitable solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis. Alternatively, use thermal desorption for direct injection into the GC-MS.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying volatile compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • GC Column : A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Conditions (Example) :

    • Inlet Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow (e.g., 1 mL/min)

    • Oven Temperature Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Mode : Splitless or split, depending on the concentration.

  • MS Conditions (Example) :

    • Ion Source Temperature : 230 °C

    • Ionization Mode : Electron Impact (EI) at 70 eV

    • Mass Range : m/z 35-350

  • Identification : The identification of this compound is based on the comparison of its mass spectrum and retention time with those of an authentic standard.

Insect Behavioral Bioassay (Y-Tube Olfactometer)

This bioassay is used to determine the behavioral response of an insect to a specific odor.[15]

  • Apparatus : A Y-shaped glass tube with a central arm and two side arms.

  • Procedure :

    • Introduce a purified and humidified air stream into each of the two side arms.

    • Introduce the test odor (e.g., a synthetic standard of this compound dissolved in a solvent and applied to filter paper) into one arm (the "treatment" arm) and the solvent alone into the other arm (the "control" arm).

    • Release an individual insect (e.g., a cucumber beetle) at the base of the central arm.

    • Observe the insect's choice of arm and the time it spends in each arm over a set period.

    • A statistically significant preference for the treatment arm indicates attraction.

Experimental_Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Biological Assay Plant Plant Material (e.g., Flower) DHS Dynamic Headspace Sampling Plant->DHS Trap Adsorbent Trap DHS->Trap Elution Solvent Elution / Thermal Desorption Trap->Elution GCMS GC-MS Analysis Elution->GCMS Identification Identification & Quantification GCMS->Identification Standard Synthetic Standard Identification->Standard Inform Olfactometer Y-Tube Olfactometer Standard->Olfactometer EAG Electroantennography (EAG) Standard->EAG Response Behavioral/Physiological Response Olfactometer->Response EAG->Response

Conclusion

This compound is a multifunctional plant volatile organic compound with significant roles in plant-insect interactions and likely in plant defense signaling. Its biosynthesis via the lipoxygenase pathway is a rapid response to tissue damage. While its role as an attractant for certain herbivorous insects is established, further research is needed to fully elucidate its function in pollinator attraction and as a priming agent in plant-plant communication. The experimental protocols detailed in this guide provide a framework for future investigations into the quantitative emission of this compound from various plant species and its precise ecological and physiological functions. A deeper understanding of this and other C9 volatiles holds potential for the development of novel pest management strategies and for a more complete picture of the chemical language of plants.

References

Olfactory and sensory properties of (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory and Sensory Properties of (Z)-Non-2-en-1-ol

Abstract

This compound, a monounsaturated fatty alcohol, is a significant contributor to the flavor and fragrance profiles of various food products and commercial goods.[1][2] This technical guide provides a comprehensive overview of its olfactory and sensory characteristics, supported by available quantitative data and detailed experimental methodologies for sensory analysis. It further explores the biochemical mechanisms underlying its perception through an examination of the canonical olfactory signaling pathway. This document is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development to facilitate a deeper understanding of this compound's sensory impact.

Chemical and Physical Properties

This compound, also known as cis-2-Nonen-1-ol, is an organic compound classified as a fatty alcohol.[2] Its structural configuration, featuring a nine-carbon chain with a cis-configured double bond between the second and third carbons and a hydroxyl group at the first position, is critical to its distinct organoleptic properties.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 41453-56-9[3]
Appearance Liquid-
Specific Gravity 0.841 to 0.847 @ 25°C[3]
Refractive Index 1.447 to 1.453 @ 20°C[3]
Boiling Point 96°C @ 10 mmHg[1]
Flash Point 95.00 °C (203.00 °F)[3]
XLogP3-AA (est.) 3.00[3]

Olfactory and Sensory Profile

The sensory characteristics of this compound are primarily defined by its "green" and "fatty" notes. It is widely used in the flavor and fragrance industry to impart specific nuances in a variety of products.[3]

Odor Profile

The odor of this compound is predominantly described as sweet, fatty, and melon-like.[3] These characteristics make it a valuable component for creating melon, cucumber, and tropical fruit flavor profiles.[3] Its aroma is also characterized as having waxy and green elements, contributing to fresh top notes in fragrance applications.[1]

Taste Profile

When evaluated in a solution, the taste of this compound mirrors its aromatic properties. A detailed description of its taste at a specific concentration is available, highlighting its complexity.

Table 2: Taste Description of this compound

Concentration (in water)Taste DescriptorsSource
10.00 ppmFatty, Rindy, Green, Cucumber, Melon[3]
Trigeminal Sensations

The available literature does not specifically document trigeminal sensations (e.g., cooling, tingling, or pungency) associated with this compound. The trigeminal system, which mediates sensations like the coolness of menthol (B31143) or the burn of capsaicin, is activated by a wide array of chemical agents, often at higher concentrations than those required for olfactory perception.[4][5] While many volatile organic compounds can elicit trigeminal responses, specific data for this compound is not provided in the searched documents.

Experimental Protocols for Sensory Evaluation

The characterization of flavor and aroma compounds like this compound relies on standardized sensory analysis methodologies. These protocols are designed to produce objective and reliable data from human panelists under controlled conditions.[6][7]

Descriptive Analysis

Descriptive analysis is a key method used to identify and quantify the sensory attributes of a product.[7][8] This technique requires a small panel of trained assessors (typically 3-12 individuals) who can reliably describe and rate the intensity of specific characteristics such as "melon," "green," or "fatty."[6]

Methodology:

  • Panelist Training: Assessors are trained to recognize and scale the intensity of relevant aroma and taste attributes using reference standards.

  • Sample Preparation: The compound is diluted to a predetermined concentration (e.g., 10 ppm in water for taste evaluation) in a neutral solvent or base.[3] Samples are coded with random numbers to prevent bias.[6]

  • Evaluation Environment: Testing is conducted in a sensory laboratory with controlled lighting, temperature, and minimal distractions to ensure valid results.[6][7]

  • Data Collection: Panelists evaluate the samples and rate the intensity of each descriptor on a numerical scale.

  • Statistical Analysis: The collected data is statistically analyzed to generate a comprehensive sensory profile of the compound.[8]

Difference Testing (Triangle Test)

Difference tests are employed to determine if a perceptible sensory difference exists between two samples.[6][7] The triangle test is a common format for this purpose.

Methodology:

  • Sample Presentation: Assessors are presented with three coded samples, two of which are identical and one is different.

  • Task: The panelist's task is to identify the "odd" or different sample.[7]

  • Application: This method is useful for quality control, assessing the impact of ingredient substitutions, or changes in processing.[6]

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objective (e.g., Profile Characterization) B Select Sensory Method (e.g., Descriptive Analysis) A->B C Prepare Samples & References (Coded & Randomized) B->C D Train & Calibrate Panelists B->D E Conduct Evaluation in Controlled Environment C->E D->E F Panelists Assess Samples & Record Perceptions E->F G Collect & Compile Data F->G H Perform Statistical Analysis (e.g., ANOVA, PCA) G->H I Interpret Results & Generate Report H->I

Caption: General workflow for sensory analysis experiments.

Biochemical Mechanisms of Olfactory Perception

The perception of volatile compounds like this compound begins with a complex signal transduction cascade within the olfactory epithelium.[9] This process converts a chemical signal into an electrical signal that is interpreted by the brain.

The Olfactory Signal Transduction Pathway

The canonical olfactory signaling pathway is a G-protein-coupled receptor (GPCR) cascade.[10][11]

  • Odorant Binding: Volatile molecules, such as this compound, are inhaled and dissolve in the mucus layer of the olfactory epithelium. They then bind to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[12]

  • G-Protein Activation: This binding event activates an associated olfactory-specific G-protein (Gαolf).[10][12]

  • Adenylyl Cyclase Stimulation: The activated Gαolf stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

  • Ion Channel Opening: The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) cation channels.[10]

  • Depolarization: The influx of cations, primarily Ca²⁺ and Na⁺, through the CNG channels leads to the depolarization of the OSN membrane.[12] This depolarization is further amplified by the opening of Ca²⁺-activated chloride channels.[10]

  • Action Potential Generation: If the depolarization reaches a sufficient threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.[12]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-Protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Depolarization Membrane Depolarization (Ca²⁺/Na⁺ Influx) CNG->Depolarization Causes Signal Signal to Brain (Action Potential) Depolarization->Signal Triggers

References

Unveiling (Z)-Non-2-en-1-ol: A Technical Guide to its Initial Isolation and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial isolation and discovery of (Z)-Non-2-en-1-ol, a significant volatile compound found in various fruits. The document details the early scientific investigations that first identified this alcohol, focusing on the pioneering work in the flavor chemistry of muskmelon.

Introduction

This compound, also known as cis-2-Nonen-1-ol, is an unsaturated fatty alcohol recognized for its characteristic melon and cucumber-like aroma. Its discovery was a result of early investigations into the complex volatile profiles of fruits, particularly those belonging to the Cucurbitaceae family. This guide synthesizes the foundational research that led to its identification and characterization.

Initial Discovery in Muskmelon (Cucumis melo)

The first identification of this compound in a natural source can be traced back to studies on the volatile components of muskmelon fruit in the early 1970s. Researchers Thomas R. Kemp, Dean E. Knavel, and Leonard P. Stoltz at the University of Kentucky were instrumental in this discovery. Their work, published in the Journal of Agricultural and Food Chemistry and Phytochemistry, laid the groundwork for understanding the chemical basis of melon aroma.[1]

Their investigations into muskmelon volatiles revealed the presence of several C9 alcohols and aldehydes, which were identified as key contributors to the fruit's characteristic aroma. Among these, this compound was isolated and its structure elucidated.

Experimental Protocols for Initial Isolation and Characterization

The following sections detail the methodologies employed in the seminal studies that led to the discovery of this compound.

Isolation of Volatile Components

The initial step in identifying the volatile compounds of muskmelon involved the careful extraction of the aromatic essence from the fruit. A common method employed was a distillation-extraction process.

Protocol:

  • Sample Preparation: Fresh, ripe muskmelon fruit was homogenized to create a puree.

  • Distillation: The puree was subjected to distillation under reduced pressure. This process allowed for the volatilization of aroma compounds without thermal degradation.

  • Condensation and Extraction: The resulting distillate, containing the volatile compounds, was collected and then extracted using an organic solvent, such as Freon-11 or diethyl ether.

  • Concentration: The organic extract was carefully concentrated at a low temperature to yield a concentrated essence of the muskmelon aroma.

Experimental Workflow for Volatile Isolation

experimental_workflow start Fresh Muskmelon Fruit homogenization Homogenization start->homogenization distillation Distillation (Reduced Pressure) homogenization->distillation distillate Aqueous Distillate distillation->distillate extraction Solvent Extraction (e.g., Freon-11) distillate->extraction extract Organic Extract extraction->extract concentration Concentration (Low Temperature) extract->concentration end Volatile Concentrate concentration->end

Isolation of volatile compounds from muskmelon.
Characterization and Identification

The concentrated volatile fraction was then subjected to analytical techniques to separate and identify its individual components.

Protocol:

  • Gas Chromatography (GC): The volatile concentrate was injected into a gas chromatograph for separation. Early studies utilized packed columns, with the column temperature being programmed to increase gradually to elute compounds with different boiling points.

  • Mass Spectrometry (MS): The separated components exiting the GC column were directly introduced into a mass spectrometer. The mass spectrometer ionized the molecules and fragmented them, producing a unique mass spectrum for each compound.

  • Spectral Analysis: By analyzing the fragmentation patterns in the mass spectra and comparing them with known standards or library data, the chemical structure of each component was determined. The identification of this compound was confirmed through this method.

  • Synthesis and Confirmation: To definitively confirm the structure, the researchers often synthesized the proposed compound and compared its GC retention time and mass spectrum with that of the isolated natural product.

Analytical Workflow for Compound Identification

analytical_workflow start Volatile Concentrate gc Gas Chromatography (GC) Separation start->gc ms Mass Spectrometry (MS) Analysis gc->ms spectral_analysis Mass Spectral Interpretation ms->spectral_analysis end Structure Confirmation of this compound spectral_analysis->end synthesis Chemical Synthesis of Standard comparison Comparison of Spectra and Retention Time synthesis->comparison comparison->end

Identification and confirmation of this compound.

Quantitative Data Summary

While the primary focus of the initial studies was on the identification of volatile components, some quantitative data was reported. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 96 °C at 10 mmHg
Density 0.844 g/mL at 25 °C
Refractive Index 1.450 at 20 °C
Aroma Description Melon, Fatty, Sweet, Cucumber

Conclusion

The initial isolation and discovery of this compound were significant milestones in the field of flavor chemistry. The meticulous work of researchers in the early 1970s, employing techniques such as distillation-extraction, gas chromatography, and mass spectrometry, successfully identified this key aroma compound in muskmelon. Their findings not only contributed to a deeper understanding of the chemical basis of fruit flavors but also paved the way for future research into the biosynthesis and sensory perception of volatile organic compounds. This foundational knowledge remains critical for scientists and professionals in the food, fragrance, and pharmaceutical industries.

References

The Role of (Z)-Non-2-en-1-ol in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-2-en-1-ol is a naturally occurring nine-carbon unsaturated alcohol identified as a volatile organic compound (VOC) in various plant species, including passion fruit (Passiflora edulis) and prickly pear (Opuntia ficus-indica).[1] While direct research on the specific role of this compound in plant-insect interactions is nascent, evidence from studies on its isomers and structurally related C9 compounds suggests a significant function in insect chemical communication. This technical guide synthesizes the available information on the perception and behavioral effects of this compound and its analogs in insects, details relevant experimental protocols for its study, and explores its potential applications in pest management and the development of novel semiochemical-based products.

Introduction: The Chemical Ecology of C9 Alcohols

Unsaturated nine-carbon (C9) alcohols and aldehydes are a class of volatile organic compounds that play a crucial role in the chemical communication between plants and insects. These semiochemicals can act as attractants, repellents, or components of pheromone blends, influencing insect behaviors such as host plant location, oviposition, and mating. This compound, with its characteristic double bond and hydroxyl group, possesses the structural features typical of a biologically active signaling molecule. Its presence in fruits like passion fruit and prickly pear suggests a potential role in mediating interactions with frugivorous and herbivorous insects.[1]

Quantitative Data on Insect Responses to C9 Alcohols and Aldehydes

Direct quantitative data for the electrophysiological or behavioral responses of insects to this compound is limited in the current literature. However, studies on its isomers and related C9 compounds provide valuable insights into the potential sensitivity of insects to this class of molecules. The following tables summarize key findings for analogous compounds, primarily focusing on Tephritid fruit flies, a group of significant agricultural pests.

Table 1: Electroantennogram (EAG) Responses of Tephritid Fruit Flies to C9 Aldehyde Analogs

Insect SpeciesCompoundEAG Response (mV)NotesReference
Bactrocera dorsalis(E)-Non-2-enalElicited consistent antennal responseResponse observed in GC-EAD analysis of cucurbit volatiles.[2]
Ceratitis capitata(E)-Non-2-enalElicited consistent antennal responseResponse observed in GC-EAD analysis of cucurbit volatiles.[2]
Zeugodacus cucurbitae(E)-Non-2-enalElicited consistent antennal responseResponse observed in GC-EAD analysis of cucurbit volatiles.[2]

Table 2: Behavioral Responses of Tephritid Fruit Flies to C9 Alcohol Analogs

Insect SpeciesCompound(s)Behavioral ResponseAssay TypeReference
Anastrepha ludens(Z)-3-Nonenol in combination with (S,S)-(-)-epianastrephinStrong attraction, increased searching rate, agonistic behaviorWind tunnel[3]
Anastrepha ludens(Z,Z)-3,6-Nonadienol in combination with (S,S)-(-)-epianastrephinStrong attraction, increased searching rate, agonistic behaviorWind tunnel[3]

Experimental Protocols

Volatile Collection and Analysis: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used to analyze volatiles from passion fruit and other plants.

Objective: To identify and quantify this compound and other VOCs from plant tissues.

Materials:

  • Plant material (e.g., fruit pulp, leaves)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-alkane solution)

Procedure:

  • Place a known weight of homogenized plant material (e.g., 5 g) into a headspace vial.

  • If desired, add a known concentration of an internal standard.

  • Seal the vial and place it in a water bath or on a heater-stirrer at a controlled temperature (e.g., 40-60°C) for a defined equilibration period (e.g., 30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes).

  • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

  • Perform GC-MS analysis. The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).

  • Quantify the compounds by comparing their peak areas to that of the internal standard.

Electrophysiological Assay: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol is based on studies of Tephritid fruit fly responses to plant volatiles.[2]

Objective: To identify which volatile compounds from a plant extract elicit an antennal response in a target insect.

Materials:

  • Live insects (e.g., adult fruit flies)

  • GC with a flame ionization detector (FID) and an effluent splitter

  • EAD system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Tungsten or glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Volatile extract from the plant of interest

Procedure:

  • Prepare the insect antenna by excising it at the base and mounting it between two electrodes. The recording electrode is placed over the cut distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.

  • Inject the volatile extract into the GC. The GC column effluent is split, with one part going to the FID and the other to a heated transfer line that directs the effluent over the prepared antenna.

  • Simultaneously record the signals from the FID and the insect antenna.

  • Physiologically active compounds are identified by observing a depolarization event (a peak) in the EAD recording that is time-correlated with a peak in the FID chromatogram.

  • Confirm the identity of active compounds by running authentic standards through the GC-EAD system.

Behavioral Assay: Y-Tube Olfactometer

This protocol is a standard method for assessing insect preference for volatile cues.

Objective: To determine if this compound is an attractant or repellent to a target insect.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Odor sources (e.g., filter paper treated with this compound in a solvent, and a solvent control)

  • Test insects

Procedure:

  • Set up the Y-tube olfactometer in a controlled environment with uniform lighting and minimal air currents.

  • Introduce a continuous, purified, and humidified airflow through both arms of the olfactometer at a constant rate (e.g., 200 mL/min).

  • Apply a known concentration of this compound (dissolved in a suitable solvent like paraffin (B1166041) oil or hexane) to a filter paper and place it in the odor chamber of one arm. Place a filter paper with the solvent alone in the other arm as a control.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's behavior for a set period (e.g., 5-10 minutes). A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time (e.g., >1 minute).

  • After a set number of insects have been tested, rotate the arms of the olfactometer to avoid positional bias.

  • Analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the treatment or control arm.

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway in Insects

The perception of this compound by an insect begins with the binding of the molecule to Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed within sensilla on the insect's antennae. This interaction initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response.

Olfactory_Signaling_Pathway VOC This compound Pore Sensillum Pore VOC->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Transport through sensillum lymph OR Odorant Receptor (OR-Orco Complex) OBP->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Ion channel opening Signal Action Potential (Signal Transduction) OSN->Signal Depolarization Brain Antennal Lobe (Brain) Signal->Brain Transmission Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Processing Biosynthesis_Pathway Membrane Membrane Lipids Linolenic α-Linolenic Acid Membrane->Linolenic LOX Lipoxygenase (LOX) Linolenic->LOX Hydroperoxide 13-Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL C6_Aldehyde (Z)-3-Hexenal (C6) HPL->C6_Aldehyde C9_Precursor C9 Aldehyde Precursor (Hypothesized) HPL->C9_Precursor Alternative cleavage? ADH Alcohol Dehydrogenase (ADH) C6_Aldehyde->ADH C9_Aldehyde (Z)-Non-2-enal (C9) C9_Precursor->C9_Aldehyde C9_Aldehyde->ADH C6_Alcohol (Z)-3-Hexenol (C6) ADH->C6_Alcohol C9_Alcohol This compound (C9) ADH->C9_Alcohol Experimental_Workflow Plant Plant Material (e.g., Passion Fruit) Volatile_Collection Volatile Collection (HS-SPME) Plant->Volatile_Collection GCMS Chemical Identification (GC-MS) Volatile_Collection->GCMS GCEAD Electrophysiological Screening (GC-EAD) Volatile_Collection->GCEAD Compound_ID Identification of This compound GCMS->Compound_ID Behavioral_Assay Behavioral Validation (Y-Tube Olfactometer) Compound_ID->Behavioral_Assay Synthetic Standard Active_Compound Confirmation of Antennal Activity GCEAD->Active_Compound Active_Compound->Behavioral_Assay Behavioral_Effect Determination of Attraction/Repulsion Behavioral_Assay->Behavioral_Effect Application Application in Pest Management (Lures, Repellents) Behavioral_Effect->Application

References

(Z)-Non-2-en-1-ol: An In-depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-2-en-1-ol, a nine-carbon aliphatic unsaturated alcohol, is a naturally occurring volatile compound found in various fruits and plants.[1] While it is utilized in the food and fragrance industry for its characteristic melon-like aroma, its biological activities are a subject of growing interest, particularly in the fields of chemical ecology and potentially in pharmacology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as an insect semiochemical. Although direct pharmacological data in the context of drug development is limited, this guide also explores its hypothesized anti-inflammatory properties and provides detailed experimental protocols for its investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study and application.

PropertyValueReference
Molecular Formula C₉H₁₈O[2]
Molecular Weight 142.24 g/mol [2]
CAS Number 41453-56-9[2]
Appearance Colorless liquid[3]
Odor Sweet, fatty, melon[4]
Boiling Point 96 °C at 10 mmHg[2]
Solubility Soluble in alcohol and oils; slightly soluble in water.[5]

Biological Activity in Insects

This compound plays a significant role in insect behavior, acting as a semiochemical that can elicit both attractant and repellent responses. Its activity is often species- and concentration-dependent.

Quantitative Data: Electrophysiological and Behavioral Responses

The following table summarizes the known electrophysiological and behavioral responses of various insect species to this compound.

Insect SpeciesAssay TypeResponseQuantitative Data (if available)Reference
Various LepidopteraElectroantennography (EAG)Antennal depolarizationSpecies-dependent amplitude (mV)[6][7]
Various DipteraSingle Sensillum Recording (SSR)Neuron firingSpecies and neuron-specific spike frequency (Hz)[8]
Aedes albopictusOlfactometer BioassayRepellent at high concentrations, attractive at intermediate concentrations.Performance Index (PI) varies with concentration.[8]
Experimental Protocols for Entomological Assays

This protocol outlines the general procedure for measuring the summated electrical response of an insect antenna to this compound.

Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect_Prep Insect Preparation (Anesthetize and excise antenna) Mounting Mount Antenna (Between recording and reference electrodes) Insect_Prep->Mounting Electrode_Prep Electrode Preparation (Fill with saline) Electrode_Prep->Mounting Stimulus_Prep Stimulus Preparation (Serial dilutions of this compound) Stimulation Deliver Stimulus (Puff of odorized air) Stimulus_Prep->Stimulation Airflow Establish Airflow (Continuous purified air) Mounting->Airflow Airflow->Stimulation Recording Record EAG Signal (Amplification and data acquisition) Stimulation->Recording Analysis Data Analysis (Measure peak amplitude) Recording->Analysis SSR_Workflow cluster_prep Preparation cluster_rec Recording Insect_Mount Insect Mounting (Immobilize insect) Electrode_Pos Electrode Positioning (Reference and recording electrodes) Insect_Mount->Electrode_Pos Sensillum_Loc Locate Sensillum (Under high magnification) Electrode_Pos->Sensillum_Loc Electrode_Insert Insert Electrode (Into the sensillum) Sensillum_Loc->Electrode_Insert Stimulation Deliver Stimulus (Puff of odorized air) Electrode_Insert->Stimulation Recording Record Action Potentials (Spike sorting and analysis) Stimulation->Recording Olfactometer_Workflow Setup Setup Y-Tube Olfactometer (With controlled airflow) Odor_Prep Prepare Odor Sources (this compound vs. control) Setup->Odor_Prep Insect_Intro Introduce Insect (At the base of the Y-tube) Odor_Prep->Insect_Intro Observation Observe Behavior (Record first choice and time spent in each arm) Insect_Intro->Observation Data_Analysis Data Analysis (Calculate preference index) Observation->Data_Analysis Insect_Olfaction_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Release Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Ion Channel Opening & Depolarization Brain Antennal Lobe (Brain) Neuron->Brain Action Potential Transmission Behavior Behavioral Response Brain->Behavior Signal Processing & Motor Output NFkB_Pathway_Workflow Cell_Treatment Cell Treatment (Pre-treat with this compound, then stimulate with LPS/TNF-α) Protein_Extraction Protein Extraction (Cytoplasmic and nuclear fractions) Cell_Treatment->Protein_Extraction Reporter_Assay NF-κB Reporter Gene Assay (Measure luciferase activity) Cell_Treatment->Reporter_Assay Western_Blot Western Blot Analysis (Measure IκBα degradation and p65 translocation) Protein_Extraction->Western_Blot Data_Analysis Data Analysis (Quantify pathway inhibition) Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis MAPK_Pathway_Workflow Cell_Treatment Cell Treatment (Pre-treat with this compound, then stimulate with LPS) Cell_Lysis Cell Lysis (Prepare whole-cell lysates) Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (Measure phosphorylation of ERK, JNK, p38) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Quantify inhibition of MAPK phosphorylation) Western_Blot->Data_Analysis

References

Methodological & Application

Stereoselective Synthesis of (Z)-Non-2-en-1-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-Non-2-en-1-ol, a valuable unsaturated alcohol with applications in fragrance chemistry and as a potential synthon in pharmaceutical and pheromone research. The focus is on methods that afford high stereoselectivity for the desired (Z)-isomer.

Introduction

This compound is an aliphatic alcohol characterized by a cis-configured double bond between the second and third carbon atoms.[1] This specific geometry is crucial for its distinct sensory properties, described as green, melon, and cucumber-like, making it a sought-after ingredient in the flavor and fragrance industry.[2] Beyond its aromatic applications, the unique structural motif of (Z)-alkenols makes them important building blocks in the synthesis of more complex molecules, including insect pheromones and pharmaceutical intermediates.[3][4] The stereoselective synthesis of the (Z)-isomer presents a common challenge in organic chemistry, and several methodologies have been developed to address this. This document outlines two primary, reliable methods for achieving high (Z)-selectivity: the Wittig reaction and the partial hydrogenation of alkynes using a Lindlar catalyst.

Synthetic Strategies and Methodologies

The stereoselective synthesis of this compound can be effectively achieved through several key methodologies. The choice of method often depends on the available starting materials, desired scale, and required stereochemical purity.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[5] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.[6]

Retrosynthetic Analysis:

The target molecule, this compound, can be disconnected at the double bond. This leads to two potential synthetic routes via the Wittig reaction:

  • Route A: Reaction of heptanal (B48729) with a C2 ylide derived from a protected 2-hydroxyethylphosphonium salt.

  • Route B: Reaction of formaldehyde (B43269) with a C8 ylide. Route A is generally more practical due to the stability and commercial availability of heptanal.

Experimental Workflow (Route A):

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification PPH3 Triphenylphosphine (B44618) Salt Phosphonium (B103445) Salt Formation PPH3->Salt Bromoethanol 2-Bromoethanol (B42945) Bromoethanol->Salt Ylide Ylide Generation Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Reaction with Ylide Ylide->Reaction Heptanal Heptanal Heptanal->Reaction Protected_Product Protected this compound Reaction->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Purification Chromatography Deprotection->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the Wittig synthesis of this compound.

Detailed Protocol:

A detailed, multi-step protocol for a similar synthesis, that of (Z)-4-Octen-1-ol, provides a robust template that can be adapted for this compound by using the appropriate starting materials (heptanal instead of butanal and a protected 2-hydroxyethylphosphonium salt).[7]

Step 1: Formation of the Phosphonium Salt

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

  • Add 2-bromoethanol (1 equivalent) with a suitable protecting group for the hydroxyl moiety (e.g., tetrahydropyranyl ether).

  • Reflux the mixture for 24-48 hours, during which the phosphonium salt will precipitate.

  • Cool the reaction mixture to room temperature and add diethyl ether to complete the precipitation.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction

  • Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

  • Slowly add a strong base such as n-butyllithium (1 equivalent) to generate the ylide, indicated by a color change (typically to deep red or orange).

  • After stirring for 30 minutes at -78 °C, add heptanal (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

Step 3: Deprotection and Purification

  • Dissolve the crude product in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) to remove the protecting group.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid, remove the solvent, and purify the final product by column chromatography on silica (B1680970) gel.

Partial Hydrogenation of Alkynes

The partial hydrogenation of an internal alkyne is a highly effective method for the synthesis of (Z)-alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is crucial for stopping the reduction at the alkene stage and for achieving high Z-selectivity.[8]

Reaction Scheme:

The synthesis of this compound via this method starts from non-2-yn-1-ol (B147523).

Experimental Workflow:

Lindlar_Workflow cluster_reaction Hydrogenation cluster_workup Work-up and Purification Alkyne Non-2-yn-1-ol Reaction Catalytic Hydrogenation Alkyne->Reaction Catalyst Lindlar's Catalyst Catalyst->Reaction H2 Hydrogen Gas H2->Reaction Filtration Catalyst Filtration Reaction->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Figure 2: General workflow for the Lindlar hydrogenation to synthesize this compound.

Detailed Protocol:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen-filled balloon).

  • In the reaction flask, dissolve non-2-yn-1-ol in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Flush the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).

  • Monitor the reaction progress by TLC or gas chromatography (GC) to ensure the reaction stops after the consumption of one equivalent of hydrogen. Over-reduction will lead to the formation of the corresponding alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of (Z)-alkenols using the described methods. Data for this compound is included where available, with data for similar compounds provided for comparison.

MethodSubstrate(s)ProductYield (%)(Z:E) RatioReference
Wittig ReactionHeptanal, (hydroxymethyl)triphenylphosphonium saltThis compound~60-80>95:5[7]
Lindlar HydrogenationNon-2-yn-1-olThis compound>90>96:4[2]
Lindlar HydrogenationHex-3-yn-1-ol(Z)-Hex-3-en-1-ol>95>95:5[9]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[10][11][12][13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The key diagnostic signals for the (Z)-isomer are the chemical shifts and coupling constants of the vinylic protons. The vicinal coupling constant (³J) for cis-protons on a double bond is typically in the range of 6-12 Hz.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The chemical shifts of the sp² hybridized carbons will confirm the presence of the double bond.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic O-H stretching band for the alcohol group (around 3300 cm⁻¹) and a C=C stretching vibration (around 1650 cm⁻¹). The C-H out-of-plane bending for a cis-disubstituted alkene is typically observed around 700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (142.24 g/mol ).[1]

Applications in Research and Development

This compound and its derivatives have several important applications:

  • Fragrance and Flavor Industry: As previously mentioned, it is used for its green and melon-like aroma in perfumes and food flavorings.[2]

  • Insect Pheromones: While the (E)-isomer of non-2-en-1-ol is a known component of some insect pheromones, (Z)-isomers of related unsaturated alcohols are also crucial for insect communication.[3] The stereoselective synthesis of these compounds is vital for research in chemical ecology and for the development of environmentally friendly pest management strategies.

  • Pharmaceutical Synthesis: Unsaturated alcohols are versatile intermediates in the synthesis of more complex molecules. The specific geometry of the double bond in this compound can be exploited to control the stereochemistry of subsequent reactions, making it a potentially valuable building block in the synthesis of bioactive compounds and natural products.[4]

Conclusion

The stereoselective synthesis of this compound can be reliably achieved with high selectivity using either the Wittig reaction with a non-stabilized ylide or the partial hydrogenation of non-2-yn-1-ol with a Lindlar catalyst. The choice of method will depend on factors such as starting material availability and desired scale. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, fragrance chemistry, and the development of new pharmaceuticals and agrochemicals. Careful monitoring of the reaction and thorough characterization of the product are essential to ensure the desired stereochemical outcome and purity.

References

Application Note: Gas Chromatography Protocol for the Analysis of (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Non-2-en-1-ol is a volatile organic compound and an important flavor and fragrance component found in various natural products. Accurate and reliable quantification of this alcohol is crucial for quality control in the food, beverage, and cosmetics industries, as well as in chemical and biological research. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted method for the analysis of volatile compounds due to its high selectivity, sensitivity, and reliability.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID.

Materials and Methods

1. Instrumentation and Consumables

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[2]

  • Autosampler and 1.5 mL autosampler vials with caps.[2]

  • Capillary GC Column: A polar, bonded polyethylene (B3416737) glycol (PEG) phase column, such as a DB-WAX, Stabilwax®, or Rtx-WAX (e.g., 30 m length x 0.25 mm I.D. x 0.25 µm film thickness), is recommended for the analysis of alcohols.[3][4]

  • Microsyringes for sample and standard preparation.

  • Volumetric flasks and pipettes.

2. Reagents and Standards

  • This compound standard (≥95% purity)

  • Internal Standard (IS): 1-Octanol (B28484) or n-Propyl Alcohol (≥99% purity).[5]

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade, ≥99% purity).[6]

  • High-purity gases for GC-FID: Helium or Hydrogen (carrier gas), Hydrogen (FID), and Air (FID).[1]

Experimental Protocol

1. Standard Preparation

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-octanol and dissolve it in 10 mL of hexane in a volumetric flask.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the this compound stock solution with hexane in volumetric flasks. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add the Internal Standard stock solution to achieve a constant final concentration of 50 µg/mL.

2. Sample Preparation

  • For liquid samples, accurately measure a known volume or weight of the sample.

  • Dilute the sample with hexane to bring the expected concentration of this compound within the calibration range. A starting dilution resulting in a concentration of approximately 1 mg/mL before final dilution is often a good practice.[6]

  • Add the Internal Standard stock solution to the diluted sample to achieve a final concentration of 50 µg/mL.

  • Vortex the final solution to ensure homogeneity and transfer an aliquot to a 1.5 mL autosampler vial for analysis.

3. GC-FID Conditions The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.

ParameterRecommended Setting
Injector
Temperature250 °C
Injection ModeSplit
Split Ratio50:1 (can be optimized based on sample concentration)[6]
Injection Volume1.0 µL
GC Column
Stationary PhaseBonded Polyethylene Glycol (e.g., DB-WAX)
Dimensions30 m x 0.25 mm I.D. x 0.25 µm film thickness[4]
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Temperature Ramp10 °C/min to 220 °C[7]
Final Hold Time5 minutes
Carrier Gas
Gas TypeHelium
Flow Rate1.2 mL/min (Constant Flow)[4]
FID Detector
Temperature280 °C[8]
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min

4. Quantification Identification of this compound and the internal standard is based on their retention times compared to the prepared standards. Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.[5] A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Data Presentation

The performance of the method should be validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).[1] The following table summarizes representative quantitative data expected from this analytical protocol.

AnalyteRetention Time (min)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~12.5>0.999~0.3~1.0
1-Octanol (IS)~11.2N/AN/AN/A

Note: Retention times are estimates and will vary depending on the specific GC system and column.

Visualizations

The following diagram illustrates the complete experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Preparation cluster_spike Fortification cluster_analysis Analysis cluster_data Data Processing start Start prep_is Prepare Internal Standard (IS) Stock start->prep_is prep_sample Prepare Sample (Dilution) start->prep_sample prep_standards Prepare this compound Stock & Calibration Standards add_is_standards Add IS to Calibration Standards prep_standards->add_is_standards prep_is->prep_standards prep_is->prep_sample add_is_sample Add IS to Sample prep_sample->add_is_sample gc_analysis GC-FID Analysis add_is_standards->gc_analysis add_is_sample->gc_analysis peak_integration Peak Integration & Identification gc_analysis->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification end_node Report Results quantification->end_node

Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) of (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-2-en-1-ol is a volatile organic compound that contributes to the characteristic aroma of various fruits and plants. Accurate quantification of this and other volatile compounds is crucial in flavor and fragrance research, food quality control, and the study of plant--insect interactions. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds.[1] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the separation, identification, and quantification of target analytes in complex matrices.[1][2]

This document provides a detailed protocol for the HS-SPME of this compound, including method validation parameters and a generalized experimental workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for volatile alcohols and related compounds using HS-SPME-GC-MS. It is important to note that these values are illustrative and optimal performance for this compound may vary. Method validation should be performed for the specific matrix and analytical instrumentation used.

Analyte ClassRepresentative CompoundsLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Reference
AlcoholsIsoamyl alcohol, β-phenethyl alcohol> 0.990.3 - 71.81.0 - 236.9Not Specified[3]
1-Octanol, 1-Octen-3-ol> 0.99Not SpecifiedNot SpecifiedNot Specified[2]
EstersVarious> 0.990.2 - 93.10.7 - 93.186.79 - 117.94[3][4]
AldehydesHexanal, Nonanal> 0.99Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Workflow

The overall workflow for the HS-SPME-GC-MS analysis of this compound is depicted in the following diagram.

HS-SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., plant tissue, liquid matrix) Vial Transfer to Headspace Vial Sample->Vial 1 IS Internal Standard Spiking (Optional) Vial->IS 2 Salt Salt Addition (Optional) IS->Salt 3 Seal Seal Vial Salt->Seal 4 Incubate Incubation/ Equilibration Seal->Incubate 5 Expose Expose SPME Fiber to Headspace Incubate->Expose 6 Retract Retract Fiber Expose->Retract 7 Desorb Thermal Desorption in GC Injector Retract->Desorb 8 Separate Chromatographic Separation Desorb->Separate 9 Detect Mass Spectrometric Detection Separate->Detect 10 Identify Compound Identification Detect->Identify 11 Quantify Quantification Identify->Quantify 12 Report Reporting Quantify->Report 13

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using HS-SPME-GC-MS. Optimization of the parameters is recommended for specific applications.[5]

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): e.g., a deuterated analog or a compound with similar chemical properties not present in the sample.

  • Solvents: High-purity methanol (B129727) or ethanol (B145695) for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, optional for increasing the ionic strength of aqueous samples.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad applicability to volatile and semi-volatile compounds.[2][6]

  • Headspace Vials: 20 mL glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation System: Autosampler with incubation and agitation capabilities or a heating block with a magnetic stirrer.

Standard Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable high-purity solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Solution: Prepare a stock solution of the internal standard at a concentration of 1 mg/mL. Dilute to a working concentration to be spiked into all standards and samples.

Sample Preparation
  • Liquid Samples: Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Solid Samples: Weigh a known amount (e.g., 1-2 g) of the homogenized solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a small, precise volume of the internal standard working solution to each vial.

  • Salt Addition (for aqueous matrices): To enhance the release of volatile compounds into the headspace, add a known amount of NaCl (e.g., 1-2 g) to each vial.[6]

  • Immediately seal the vials with the screw caps.

HS-SPME Procedure
  • Fiber Conditioning: Before the first use and between analyses, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer (e.g., 250-270°C for 30-60 minutes) to remove any contaminants.[2]

  • Incubation/Equilibration: Place the sealed vial in the heating system and incubate at a controlled temperature (e.g., 40-70°C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the volatiles to equilibrate in the headspace.[2][4]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.[2][6]

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes is typically sufficient.[2]

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column such as a DB-WAX or similar is recommended for the analysis of alcohols (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: 5-10°C/min to 220-240°C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-350 for qualitative analysis.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Data Analysis and Quantification

  • Compound Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation

For reliable and accurate results, the analytical method should be validated for the following parameters:

  • Linearity: Assess the linear range of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Evaluate the repeatability and intermediate precision of the method, expressed as the relative standard deviation (RSD).

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components in the sample matrix.

References

Application Note: Extraction of (Z)-Non-2-en-1-ol from Plant Material via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-Non-2-en-1-ol is a volatile organic compound and a fatty alcohol that contributes to the characteristic aroma of various plants, including cucumber and passion fruit.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from plant materials using steam distillation. This method is effective for separating volatile, water-immiscible compounds like essential oils from non-volatile plant matter.[4] The protocol covers sample preparation, the steam distillation process, separation of the essential oil, and subsequent analysis. This guide is intended for researchers in natural product chemistry, flavor and fragrance development, and drug discovery.

Introduction

This compound, also known as cis-2-Nonen-1-ol, is a C9 aliphatic alcohol noted for its melon and fatty aroma.[3][5] It is found in a variety of plants, most notably cucumber (Cucumis sativus), where it is a key component of the fruit's volatile profile alongside other C6 and C9 aldehydes and alcohols.[6][7][8] The extraction of such volatile compounds is crucial for their study and application in the food, cosmetic, and pharmaceutical industries.[9]

Steam distillation is a widely used technique for extracting essential oils from plant materials.[4][10] The process involves passing steam through the plant matrix, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the steam at temperatures below their decomposition point.[4][11] Upon condensation, the immiscible essential oil can be easily separated from the aqueous phase (hydrosol).[10][12] This method is advantageous as it is relatively simple, cost-effective, and avoids the use of organic solvents, making it an environmentally friendly choice.[13]

This document outlines a comprehensive protocol for the laboratory-scale extraction of this compound, using cucumber as the primary example of plant material.

Experimental Workflow

The overall process for extracting this compound via steam distillation involves several key stages, from material preparation to final analysis. The logical flow of this process is depicted below.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_separation Phase 3: Separation & Analysis A Plant Material Selection (e.g., Cucumis sativus) B Cleaning and Comminution (Washing, Slicing/Macerating) A->B C Apparatus Setup (Distilling Flask, Condenser, Receiver) B->C Load Material D Steam Distillation (Co-distillation of water and oil) C->D E Condensate Collection (Oil and Hydrosol) D->E Condense Vapor F Phase Separation (Using Separatory Funnel) E->F G Drying & Storage (Anhydrous Na₂SO₄) F->G H Analysis (GC-MS) (Identification & Quantification) G->H

Caption: Workflow for this compound Extraction.

Materials and Equipment

3.1 Plant Material:

  • Fresh cucumbers (Cucumis sativus), approximately 500 g. Other potential sources include passion fruit or various Mentha species.[1][14]

3.2 Reagents:

  • Distilled or deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂, HPLC grade, for extraction from hydrosol if necessary)

  • This compound standard (for analytical comparison)

3.3 Equipment:

  • Steam distillation apparatus:

    • 2000 mL round-bottom flask (distilling flask)

    • Heating mantle or Bunsen burner

    • Claisen adapter[15]

    • Still head

    • Liebig condenser

    • Receiver adapter (e.g., Dean-Stark or similar)

    • Collection vessel (e.g., graduated cylinder or separatory funnel)

  • Blender or food processor

  • Separatory funnel (250 mL)

  • Glassware: beakers, Erlenmeyer flasks

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Experimental Protocol

4.1 Plant Material Preparation:

  • Selection: Choose fresh, high-quality cucumbers. The volatile profile can vary between cultivars.[16]

  • Cleaning: Thoroughly wash the cucumbers with tap water to remove any dirt and residues, then rinse with distilled water.

  • Comminution: Cut the cucumbers into small pieces (approx. 1-2 cm) or macerate them using a blender. This increases the surface area and facilitates the release of volatile compounds.[16]

  • Loading: Place the prepared plant material (approx. 500 g) into the 2000 mL round-bottom flask. Add distilled water to just cover the material.[15] Do not fill the flask more than two-thirds full to prevent excessive foaming and splashing.[15]

4.2 Steam Distillation Apparatus Setup:

  • Assemble the steam distillation apparatus as shown in the standard laboratory setup. Ensure all glass joints are properly sealed.[12]

  • Place the flask containing the plant material on the heating mantle.

  • Attach the Claisen adapter to the flask. This is crucial to prevent plant material from being carried over into the condenser during vigorous boiling.[15]

  • Connect the still head, condenser, and receiver.

  • Connect the condenser to a cold water supply, ensuring water flows in at the bottom and out at the top for efficient cooling.[12]

4.3 Extraction Process:

  • Turn on the heating mantle and begin heating the flask. Bring the water to a gentle boil.

  • As steam passes through the plant material, it will carry the volatile oils with it.[10]

  • Continue the distillation, collecting the distillate (a mixture of water and essential oil) in the receiver. The distillate may appear milky or cloudy due to the emulsion of oil in water.[15]

  • Monitor the distillation rate, aiming for approximately 1-2 drops per second.

  • Continue the process for 2-3 hours, or until the collected distillate no longer has a distinct aroma, indicating that most of the volatile oil has been extracted.[12]

4.4 Condensate Collection and Separation:

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool.

  • Transfer the collected distillate to a separatory funnel.

  • Allow the layers to separate. The essential oil, being less dense than water, will form a layer on top. This compound has a density of approximately 0.84 g/mL.[5]

  • Carefully drain the lower aqueous layer (hydrosol).

  • Collect the upper essential oil layer in a clean, dry vial.

  • Optional: To maximize yield, the hydrosol can be extracted with a non-polar solvent like dichloromethane (2 x 20 mL) to recover dissolved traces of the oil. The organic extracts can then be combined with the primary oil fraction.

4.5 Drying and Storage:

  • Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

  • Allow it to stand for 15-20 minutes, then decant or filter the dry oil into a labeled, airtight storage vial.

  • Store the essential oil at 4°C in the dark to prevent degradation.

Data Presentation and Expected Results

The yield and composition of the extracted oil can be influenced by various factors. The following tables present hypothetical data based on typical steam distillation outcomes for similar compounds.

Table 1: Effect of Distillation Time on Yield and Purity

Distillation Time (hours) Plant Material (g) Essential Oil Yield (mL) This compound Purity (%)*
1 500 0.45 15.2
2 500 0.78 18.5
3 500 0.85 18.3
4 500 0.86 17.9

*Purity refers to the relative percentage of this compound in the total extracted essential oil, as determined by GC-MS peak area.

Table 2: Composition of Volatile Compounds in Cucumber Extract

Compound Retention Time (min) Relative Abundance (%)
Hexanal 5.8 25.4
(E)-2-Hexenal 7.2 12.1
(E)-2-Nonenal 10.5 30.2
This compound 11.1 18.5
(E,Z)-2,6-Nonadienal 12.3 9.8
Others - 4.0

*Data is illustrative. Actual composition will vary based on cucumber cultivar and extraction conditions.[6][8]

Analysis

The identification and quantification of this compound in the extracted essential oil should be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Conditions (Typical):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1 mL/min

    • Oven Program: Start at 40°C for 4 min, ramp at 2°C/min to 100°C, then ramp at 10°C/min to 200°C, hold for 5 min.[17]

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 30-550

Identification can be confirmed by comparing the retention time and mass spectrum of the sample peak with that of an authentic this compound standard and by matching the mass spectrum with libraries (e.g., NIST).

Conclusion

Steam distillation is a robust and effective method for the extraction of this compound and other volatile compounds from plant materials like cucumber. The protocol described herein provides a reliable framework for researchers to isolate these compounds for further study and application. Optimization of parameters such as distillation time and material preparation may be necessary to maximize yield and purity depending on the specific plant source and scale of operation.

References

Application Notes and Protocols for (Z)-Non-2-en-1-ol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (Z)-Non-2-en-1-ol, a key ingredient in the flavor and fragrance industry. This document outlines its sensory properties, physicochemical characteristics, regulatory status, and practical applications, supplemented with detailed experimental protocols for its analysis and evaluation.

Introduction to this compound

This compound, also known as cis-2-Nonen-1-ol, is an organic compound that contributes a characteristic fresh, green, and fatty aroma with distinct melon and cucumber nuances. Its natural presence in fruits like passion fruit and prickly pear underscores its importance in creating authentic fruit and vegetable profiles.[1] In the flavor and fragrance industry, it is utilized for its ability to impart these specific notes to a variety of products.

Sensory and Physicochemical Properties

The sensory profile of this compound is predominantly green and fatty, with significant melon and cucumber undertones.[2] These characteristics make it a valuable component in the formulation of fresh and fruity scents and tastes.

Table 1: Sensory Profile of this compound

Sensory AttributeDescriptor
Odor Green, fatty, waxy, melon, sweet, cucumber
Flavor Fatty, rindy, green, cucumber, melon

A summary of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValueReference
FEMA Number 3720[3]
CAS Number 41453-56-9[2]
Molecular Formula C₉H₁₈O[4]
Molecular Weight 142.24 g/mol [4]
Appearance Colorless clear liquid[2]
Specific Gravity 0.84100 to 0.84700 @ 25.00 °C[2]
Refractive Index 1.44700 to 1.45300 @ 20.00 °C[2]
Boiling Point 96.00 °C @ 10.00 mm Hg
Flash Point 203.00 °F (95.00 °C)[2]
Solubility Soluble in alcohol, very slightly soluble in water.[2]

Regulatory Status

This compound is recognized as a flavoring substance by major regulatory bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3720 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavor ingredient.[3]

Applications in Flavor and Fragrance Formulations

This compound is a versatile ingredient used to build or enhance specific aroma and flavor profiles.

Flavor Applications

In the flavor industry, this compound is primarily used to create authentic and fresh-tasting fruit and vegetable flavors. Its characteristic notes are essential in:

  • Cucumber and Melon Flavors: It provides the signature fresh, green, and slightly fatty notes that define cucumber and various melon types like cantaloupe and honeydew.[5][6]

  • Tropical Fruit Flavors: It can be used to add a fresh, green nuance to tropical fruit blends, enhancing their overall complexity and authenticity.

  • Vegetable Flavors: Its green and fatty character can be applied to a range of vegetable flavors to impart a fresh-cut quality.

Fragrance Applications

In perfumery, this compound is used to introduce a fresh, natural, and green element to fragrance compositions. It is particularly effective in:

  • Fruity and Green Fragrances: It imparts a natural-smelling melon and cucumber note, often used to create a juicy and refreshing top note.

  • Floral Compositions: It can be used in trace amounts to add a dewy, green facet to floral scents, enhancing their naturalness.

  • Aquatic and Ozonic Fragrances: Its fresh and clean profile complements aquatic and ozonic notes, contributing to a sense of open-air and water freshness.

Recommended usage levels in fragrance concentrates are up to 1.0000%.[2]

Experimental Protocols

The following sections detail standardized protocols for the sensory and analytical evaluation of this compound.

Sensory Evaluation Protocol

Objective: To determine the sensory profile and intensity of this compound.

Methodology: A trained sensory panel is utilized to perform a descriptive analysis.

Materials:

  • This compound sample

  • Odorless solvent (e.g., mineral oil for fragrance, water or a specified food matrix for flavor)

  • Glass sniffing strips or sample cups

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or standardized ballots

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. A common starting point is a 1% dilution, with further dilutions prepared as needed to evaluate the full character of the ingredient.

  • Panelist Training: Panelists should be trained on the recognition and intensity scaling of green, fatty, melon, and cucumber aromas and flavors. Reference standards for these attributes should be provided.

  • Evaluation:

    • Odor Evaluation: Dip sniffing strips into the prepared dilutions and present them to the panelists in a randomized order. Panelists should describe the perceived aroma characteristics and rate their intensity on a labeled magnitude scale (e.g., 0-15).

    • Flavor Evaluation: For flavor analysis, the dilutions are incorporated into a neutral base (e.g., sugar water, unflavored cracker). Panelists taste the samples and evaluate the flavor profile and intensity, again using a standardized scale.

  • Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each attribute and to generate a comprehensive sensory profile of the ingredient.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (Dilutions) OdorEval Odor Evaluation (Sniffing Strips) SamplePrep->OdorEval FlavorEval Flavor Evaluation (Neutral Base) SamplePrep->FlavorEval PanelistTraining Panelist Training (Reference Standards) PanelistTraining->OdorEval PanelistTraining->FlavorEval DataCollection Data Collection (Ballots/Software) OdorEval->DataCollection FlavorEval->DataCollection StatisticalAnalysis Statistical Analysis (Mean Intensities) DataCollection->StatisticalAnalysis SensoryProfile Generate Sensory Profile StatisticalAnalysis->SensoryProfile GCMS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Extraction Extraction of Volatiles (LLE or SPME) InternalStd Addition of Internal Standard Extraction->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Calculation Concentration Calculation Calibration->Calculation Result Quantitative Result Calculation->Result Sensory_Structure_Relationship cluster_structure Molecular Structure cluster_perception Sensory Perception Structure This compound CarbonChain Nine-Carbon Chain Structure->CarbonChain Hydroxyl Hydroxyl Group (-OH) Structure->Hydroxyl DoubleBond Cis-Double Bond at C2 Structure->DoubleBond SensoryProfile Characteristic Sensory Profile CarbonChain->SensoryProfile Hydroxyl->SensoryProfile DoubleBond->SensoryProfile Green Green SensoryProfile->Green Fatty Fatty SensoryProfile->Fatty Melon Melon SensoryProfile->Melon Cucumber Cucumber SensoryProfile->Cucumber

References

Application Notes and Protocols for Electrophysiological Recording of Insect Response to (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing key electrophysiological techniques for studying the olfactory responses of insects to the green leaf volatile (GLV), (Z)-Non-2-en-1-ol. This compound is a significant semiochemical for numerous insect species, playing a role in host-plant location and other behaviors. The following protocols for Electroantennography (EAG), Single Sensillum Recording (SSR), and Gas Chromatography-Electroantennographic Detection (GC-EAD) are designed to offer detailed methodologies for accurate and reproducible data collection.

Data Presentation: Quantitative Olfactory Responses

Direct quantitative response data for this compound is not widely available in published literature. The following tables provide representative data for the closely related and extensively studied C6 green leaf volatile, (Z)-3-hexen-1-ol, to illustrate the nature of expected results. Responses to this compound are anticipated to be of a similar order of magnitude in insects that utilize it as a chemical cue.

Table 1: Representative Electroantennogram (EAG) Responses to (Z)-3-hexen-1-ol in Various Insect Species

OrderFamilySpeciesSexEAG Response (mV)Stimulus Dose/ConcentrationReference
ColeopteraChrysomelidaeLeptinotarsa decemlineataNot Specified~1.510 µg[1]
HymenopteraBraconidaeMicroplitis croceipesFemale~0.4100 µg[1]
HymenopteraBraconidaeMicroplitis croceipesMale~0.2100 µg[1]
HymenopteraBraconidaeCotesia marginiventrisFemale~0.8100 µg[1]
LepidopteraNoctuidaeSpodoptera littoralisFemale & MaleDose-dependent10⁻³ to 10¹ µg[2]

Note: Absolute EAG values can vary between experimental setups. The data presented provides insight into the relative sensitivity of different species.[1]

Table 2: Representative Single Sensillum Recording (SSR) Data for Green Leaf Volatiles

Insect SpeciesSensillum TypeOdorantResponse (spikes/s above spontaneous activity)Reference
Heliothis virescensType A(Z)-3-hexen-1-olNot specified in spikes/s, but successful recordings obtained[3]
Cinara cedriLP6 Placoid Sensillum(E)-2-hexenal~25[4]
Drosophila melanogasterab3A(Z)-3-hexen-1-ol~150Data extrapolated from graphical representations

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a measure of the overall olfactory sensitivity.[5]

a. Materials:

  • This compound standard (high purity)

  • Volatile solvent (e.g., hexane, pentane, or paraffin (B1166041) oil)

  • Insect specimens (e.g., moths, beetles) of a consistent age and physiological state

  • EAG system:

    • Stereomicroscope

    • Faraday cage

    • Micromanipulators

    • EAG probe with silver/silver chloride electrodes

    • High-impedance pre-amplifier and main amplifier

    • Data acquisition system (computer with appropriate software)

    • Stimulus delivery system (purified, humidified air stream and stimulus controller)

  • Glass capillaries or micropipettes for electrodes

  • Conductive gel

  • Filter paper strips

  • Pasteur pipettes

b. Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Create a serial dilution to obtain a range of concentrations for dose-response experiments (e.g., from 1 ng/µL to 100 ng/µL).

  • Stimulus Cartridge Preparation: Apply a known volume (e.g., 10 µL) of a this compound dilution onto a filter paper strip.[5] After allowing the solvent to evaporate for 30-60 seconds, insert the filter paper into a clean Pasteur pipette. Prepare a separate pipette for each concentration and a solvent-only control.

  • Insect Preparation:

    • Anesthetize the insect by chilling.

    • Under a stereomicroscope, carefully excise one antenna at its base.

    • Mount the excised antenna onto the EAG probe. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode, using a small amount of conductive gel to ensure a good connection.[5]

    • Alternatively, for a whole-insect preparation, immobilize the insect and place the reference electrode into the head or an eye, and the recording electrode over the tip of one antenna.[5]

  • Recording:

    • Place the mounted antenna in a continuous stream of purified and humidified air.

    • Position the tip of the stimulus pipette into an opening in the main air stream tube, close to the antenna.

    • Record the baseline electrical activity.

    • Deliver a puff of air (e.g., 0.5-1 second) through the stimulus pipette.

    • Record the resulting depolarization (EAG response).

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent sensory adaptation.

    • Present stimuli in a randomized order, or from lower to higher concentrations. Include the solvent control periodically.

  • Data Analysis:

    • Measure the maximum amplitude of the negative voltage deflection (in mV).

    • Subtract the average response to the solvent control from the responses to each this compound concentration.

    • Data can be normalized by setting the response to a standard compound or the highest concentration to 100% for comparison across preparations.[5]

    • Plot the mean EAG response against the logarithm of the concentration to generate a dose-response curve.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis odor_prep Odorant Dilution & Cartridge Prep stim_delivery Stimulus Delivery (Air Puff) odor_prep->stim_delivery insect_prep Insect Immobilization & Antenna Mounting insect_prep->stim_delivery eag_rec EAG Signal Recording stim_delivery->eag_rec data_acq Data Acquisition (mV vs. Time) eag_rec->data_acq analysis Response Quantification & Dose-Response Curve data_acq->analysis

EAG Experimental Workflow
Single Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) within a single sensillum, allowing for the study of the sensitivity and selectivity of specific neurons.[6]

a. Materials:

  • All materials for EAG, plus:

  • Vibration isolation table

  • High-magnification microscope with long working distance objectives

  • Tungsten or glass microelectrodes

  • Electrode puller and sharpener

  • Spike sorting software

b. Protocol:

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or with wax, leaving the head and antennae exposed and accessible.[6]

    • Fix the antennae in a stable position using a glass capillary or wax.

  • Electrode Placement:

    • Under high magnification, carefully insert a sharpened reference electrode into the insect's eye or another part of the head.

    • Advance a recording electrode with a micromanipulator and insert it into the base of a single olfactory sensillum on the antenna.[7]

  • Recording:

    • Once the electrode is in place, spontaneous firing of the neuron(s) within the sensillum should be detectable.

    • Deliver a controlled puff of this compound over the antenna as described in the EAG protocol.

    • Record the change in the action potential firing rate.

  • Data Analysis:

    • Use spike sorting software to differentiate the action potentials from different neurons within the same sensillum based on spike amplitude.[7]

    • Calculate the response by subtracting the spontaneous firing rate (spikes per second) from the firing rate during stimulus presentation.[8]

    • Generate dose-response curves by plotting the change in firing rate against the odorant concentration.

SSR_Workflow prep Insect & Antenna Immobilization electrode Electrode Insertion (Reference & Recording) prep->electrode stimulus Odorant Stimulation (this compound) electrode->stimulus recording Action Potential Recording stimulus->recording sorting Spike Sorting (Software Analysis) recording->sorting quantification Firing Rate Quantification (spikes/s) sorting->quantification

SSR Experimental Workflow
Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture. The effluent from a gas chromatograph is split and simultaneously directed to a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation.

a. Materials:

  • Gas chromatograph (GC) with a column suitable for volatile compound separation

  • Effluent splitter

  • Heated transfer line

  • EAG recording setup (as described above)

  • Sample containing this compound (e.g., plant headspace extract)

b. Protocol:

  • System Setup:

    • Connect the outlet of the GC column to an effluent splitter.

    • Direct one outlet of the splitter to the GC's detector (e.g., FID).

    • Direct the other outlet through a heated transfer line to the EAG preparation. The transfer line prevents the condensation of compounds.

  • Antenna Preparation: Prepare an EAG antenna setup as previously described. Position the outlet of the heated transfer line in the humidified air stream directed at the antenna.

  • GC-EAD Run:

    • Inject the sample into the GC.

    • Simultaneously record the output from the GC detector (chromatogram) and the EAG response from the antenna.

  • Data Analysis:

    • Align the GC chromatogram with the EAG recording.

    • Any peak in the chromatogram that elicits a simultaneous depolarization in the EAG recording is considered biologically active.

    • The retention time of the active peak can be used to identify the compound, which can be confirmed by running a standard of this compound or by GC-Mass Spectrometry (GC-MS).

Olfactory Signaling Pathway

The detection of this compound by an insect's olfactory system initiates a cascade of events leading to a behavioral response. The generalized pathway is as follows:

  • This compound molecules enter the aqueous lymph of the olfactory sensilla through pores in the cuticle.[9]

  • Odorant Binding Proteins (OBPs) , which are present in high concentrations in the sensillar lymph, may bind to the hydrophobic odorant molecules and transport them to the neuronal membrane.[10]

  • The odorant (either alone or in complex with an OBP) binds to a specific Olfactory Receptor (OR) . Insect ORs are ligand-gated ion channels formed by a variable, odor-specific subunit and a conserved co-receptor (Orco).[10]

  • Binding of this compound to the specific OR subunit causes a conformational change, opening the ion channel.

  • This leads to an influx of cations, causing a depolarization of the Olfactory Sensory Neuron (OSN) membrane.

  • If the depolarization reaches the threshold, it triggers action potentials that propagate along the axon of the OSN.

  • The signal is then transmitted to the antennal lobe of the insect's brain for further processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds to odorant_obp Odorant-OBP Complex obp->odorant_obp or_complex Olfactory Receptor (OR-Orco Complex) odorant_obp->or_complex Activates depolarization Membrane Depolarization (Cation Influx) or_complex->depolarization Opens Ion Channel action_potential Action Potential Generation depolarization->action_potential Triggers brain Antennal Lobe (Brain) action_potential->brain Signal to

Generalized Olfactory Signaling Pathway

References

Investigating the Antimicrobial Properties of (Z)-Non-2-en-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-2-en-1-ol, a naturally occurring compound found in sources such as passion fruit and prickly pear, is primarily recognized for its use as a flavoring and fragrance agent.[1][2] While its aromatic properties are well-documented, its potential as an antimicrobial agent remains an area of active investigation. This document provides a comprehensive guide for researchers interested in exploring the antimicrobial activities of this compound. The protocols outlined below are based on established methodologies for evaluating the antimicrobial efficacy of natural compounds. Due to the limited specific data on this compound's antimicrobial profile, this document also presents hypothetical data based on structurally similar compounds to guide experimental design and interpretation.

Hypothetical Antimicrobial Efficacy

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a panel of common pathogenic microorganisms. These values are extrapolated from studies on other unsaturated alcohols and natural antimicrobial compounds and should be experimentally verified.[3]

MicroorganismGram StainTypeHypothetical MIC (mg/mL)Hypothetical MBC (mg/mL)
Staphylococcus aureusGram-positiveBacteria1.04.0
Bacillus subtilisGram-positiveBacteria1.04.0
Escherichia coliGram-negativeBacteria2.08.0
Pseudomonas aeruginosaGram-negativeBacteria2.08.0
Candida albicansN/AFungus4.016.0
Aspergillus nigerN/AFungus8.0>16.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (broth only)

  • Resazurin (B115843) solution (for viability indication)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculate each well (except the negative control) with 5 µL of the prepared microbial suspension.

  • Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of this compound at which no color change is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Plates from the completed MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the agar plate.

Proposed Mechanism of Action: Cell Membrane Disruption

Based on studies of similar compounds like 1-octen-3-ol, a potential mechanism of action for this compound is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[3]

Protocol: Cell Membrane Permeability Assay

This assay measures the leakage of intracellular material (nucleic acids and proteins) as an indicator of membrane damage.

Materials:

  • Microbial culture in mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • This compound at MIC and 2x MIC concentrations

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Harvest a mid-log phase microbial culture by centrifugation and wash the cells twice with sterile PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Treat the cell suspensions with this compound at MIC and 2x MIC. Use an untreated cell suspension as a negative control.

  • Incubate the suspensions at 37°C with gentle shaking.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots from each treatment.

  • Centrifuge the aliquots to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

  • An increase in the absorbance at these wavelengths over time compared to the control indicates cell membrane damage.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_moa Mechanism of Action prep_compound This compound Stock Solution mic_setup Serial Dilution in 96-well Plate prep_compound->mic_setup moa_treat Treat with This compound prep_compound->moa_treat prep_culture Microbial Culture (0.5 McFarland) mic_inoculate Inoculation prep_culture->mic_inoculate moa_prep Prepare Cell Suspension prep_culture->moa_prep mic_setup->mic_inoculate mic_incubate Incubation mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mbc_plate Spot Plating from MIC Wells mic_read->mbc_plate mbc_incubate Incubation mbc_plate->mbc_incubate mbc_read Read MBC mbc_incubate->mbc_read moa_prep->moa_treat moa_measure Measure Leakage (A260/A280) moa_treat->moa_measure

Caption: Workflow for antimicrobial testing of this compound.

Hypothetical Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are unknown, many antimicrobial compounds interfere with bacterial communication systems like quorum sensing (QS). The following diagram illustrates a generalized bacterial QS pathway that could be a potential target.

quorum_sensing_inhibition cluster_bacterium Bacterial Cell luxI LuxI (Autoinducer Synthase) AHL AHL (Autoinducer) luxI->AHL synthesis luxR LuxR (Receptor Protein) gene_expression Target Gene Expression (e.g., Virulence, Biofilm) luxR->gene_expression activation AHL->luxR binding AHL_out AHL AHL->AHL_out diffusion compound This compound (Hypothetical Inhibitor) compound->luxI inhibition compound->luxR inhibition

Caption: Hypothetical inhibition of bacterial quorum sensing by this compound.

Conclusion

This compound presents an interesting candidate for antimicrobial research. The protocols and hypothetical data provided in this document offer a foundational framework for a systematic investigation into its efficacy and mechanism of action. Further studies, including time-kill kinetics, synergy with existing antibiotics, and in vivo efficacy, are warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereospecific synthesis of (Z)-Non-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is the stereospecific synthesis of this compound challenging?

The primary challenge lies in overcoming thermodynamics. The alternative isomer, (E)-Non-2-en-1-ol (the trans isomer), is generally more thermodynamically stable than the desired (Z)-isomer (cis) due to reduced steric hindrance.[1] Consequently, many synthetic methods either favor the formation of the E-isomer or produce a mixture of both isomers, necessitating careful reaction design and purification to achieve high Z-selectivity.[1][2]

Q2: What are the most common synthetic strategies for obtaining high (Z)-selectivity?

Two principal routes are favored for their reliability in producing (Z)-alkenes:

  • The Wittig Reaction: This method involves reacting an aldehyde (heptanal) with a non-stabilized phosphorus ylide.[3][4] When performed under salt-free conditions, the kinetic reaction pathway favors the formation of the cis-alkene.[4][5]

  • Partial Hydrogenation of an Alkyne: The semi-hydrogenation of non-2-yn-1-ol (B147523) using a poisoned catalyst, most commonly Lindlar's catalyst, is a classic and effective method.[6] The catalyst's poisoned nature allows for the addition of only one equivalent of hydrogen, stopping the reaction at the alkene stage and yielding the Z-isomer due to syn-addition on the catalyst surface.[7][8]

Q3: My Wittig reaction is producing a poor Z/E isomer ratio. What are the likely causes?

Several factors can lead to poor (Z)-selectivity in the Wittig reaction:

  • Ylide Stability: If the phosphonium (B103445) ylide is "stabilized" by electron-withdrawing groups, it is more stable and the reaction tends to favor the thermodynamic (E)-alkene product. For (Z)-selectivity, an "unstabilized" ylide (e.g., derived from an alkyl halide) is required.[3][9]

  • Presence of Lithium Salts: Lithium-based reagents (like n-BuLi for deprotonation) can complex with reaction intermediates, allowing for equilibration to the more stable threo-betaine, which leads to the (E)-alkene.[4][5] This process is known as "stereochemical drift."[5] Using sodium or potassium bases (e.g., NaHMDS, KHMDS) can minimize this effect and improve (Z)-selectivity.

  • Solvent Choice: Polar aprotic solvents like DMF, in the presence of iodide salts, have been shown to enhance the formation of the Z-isomer.[5]

Q4: During the hydrogenation of non-2-yn-1-ol, my reaction proceeds all the way to the alkane (Nonan-1-ol). How can I prevent this over-reduction?

Over-reduction to the alkane is a common issue indicating excessive catalyst activity.[8] Here are some solutions:

  • Catalyst Poisoning: Ensure the Lindlar's catalyst is properly "poisoned." The poisons, typically lead acetate (B1210297) or quinoline (B57606), reduce the catalyst's activity, preventing it from reducing the newly formed double bond.[8][10] If preparing the catalyst in-house, the amount of poison is critical.

  • Reaction Monitoring: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped as soon as the starting alkyne has been consumed.

  • Hydrogen Pressure: Use a balloon filled with hydrogen gas rather than a high-pressure hydrogenation setup. This provides sufficient H₂ for the first reduction but makes the second reduction less likely.[6]

Q5: What is the most effective method for separating the final (Z) and (E) isomers of Non-2-en-1-ol?

Separating (Z) and (E) isomers is often difficult due to their similar physical properties, which makes methods like fractional distillation largely ineffective.[11] The most successful techniques are chromatographic:

  • Flash Column Chromatography: Standard flash chromatography on silica (B1680970) gel can sometimes provide separation if there is a sufficient difference in polarity.

  • Silver Nitrate (B79036) Chromatography: For challenging separations, silica gel impregnated with silver nitrate (AgNO₃) is highly effective. The silver ions interact more strongly with the more sterically accessible double bond of the (Z)-isomer, causing it to be retained on the column longer, thus allowing for efficient separation.[12]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC using either normal-phase or reverse-phase columns can provide high-purity separation of isomers.[13]

Troubleshooting Guides

Table 1: Troubleshooting Low Z:E Ratio in Wittig Reaction
Problem Possible Cause Recommended Solution
Low Z:E Ratio The phosphonium ylide is stabilized by an adjacent electron-withdrawing group.Use an unstabilized ylide derived from a primary alkyl halide. For Non-2-en-1-ol, the ylide should not contain stabilizing groups.[3][4]
A lithium-containing base (e.g., n-BuLi) was used for deprotonation, causing betaine (B1666868) equilibration.Use a sodium or potassium base such as Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide to minimize equilibration and favor the kinetic (Z)-product.[3][5]
The reaction temperature was too high, allowing the reaction to reach thermodynamic equilibrium.Perform the ylide generation and the reaction with the aldehyde at low temperatures (e.g., -78 °C to 0 °C).
The solvent is not optimal for (Z)-selectivity.Use a polar aprotic solvent. Performing the reaction in DMF with added sodium or lithium iodide can significantly enhance Z-selectivity.[5]
Table 2: Troubleshooting Over-reduction in Lindlar Hydrogenation
Problem Possible Cause Recommended Solution
Alkane Formation The Lindlar's catalyst is too active or not sufficiently poisoned.Purchase a high-quality commercial Lindlar's catalyst or, if preparing it, ensure the correct ratio of palladium to poison (e.g., lead acetate and quinoline) is used.[8][10]
The reaction was allowed to run for too long.Monitor the reaction closely by TLC or GC every 15-30 minutes. Quench the reaction immediately upon disappearance of the starting alkyne.
Hydrogen pressure is too high, or an excess of H₂ was used.Use a balloon of H₂ gas to maintain a slight positive pressure (~1 atm). Avoid using high-pressure hydrogenation equipment.[6]
The reaction temperature is too high, increasing catalyst activity.Run the reaction at or below room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the formation of this compound from heptanal (B48729) using an unstabilized ylide with a protected hydroxyl group.

Step 1: Preparation of the Phosphonium Salt

  • To a solution of 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.0 eq) in acetonitrile, add triphenylphosphine (B44618) (1.1 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and add diethyl ether to precipitate the phosphonium salt.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Step 2: The Wittig Reaction

  • Suspend the phosphonium salt (1.2 eq) in dry tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to -78 °C.

  • Add Sodium Hexamethyldisilazide (NaHMDS, 1.1 eq, as a solution in THF) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of heptanal (1.0 eq) in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in THF.

  • Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.2 eq, 1M solution in THF).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude alcohol by flash column chromatography to yield this compound.

Protocol 2: Synthesis of this compound via Lindlar Hydrogenation

This protocol describes the semi-hydrogenation of non-2-yn-1-ol.

  • Dissolve non-2-yn-1-ol (1.0 eq) in ethanol (B145695) or ethyl acetate in a round-bottom flask.

  • Add Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate; 5-10% by weight of the alkyne).

  • Add quinoline (1-2 drops, optional, as an additional poison).

  • Seal the flask with a septum and purge the system with hydrogen gas.

  • Leave a balloon of hydrogen gas attached to the flask to maintain a positive pressure.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

  • Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.

Visualizations

G cluster_start cluster_decision Decision Point cluster_path1 Route 1: Alkyne Hydrogenation cluster_path2 Route 2: Olefination cluster_end start Start: Synthesize this compound decision Which precursor is readily available? start->decision precursor1 Non-2-yn-1-ol decision->precursor1  Alkyne   precursor2 Heptanal + Protected 2-hydroxyethyl ylide precursor decision->precursor2 Aldehyde   reaction1 Partial Hydrogenation (Lindlar's Catalyst, H₂) precursor1->reaction1 end_node Product: this compound reaction1->end_node reaction2 Wittig Reaction (non-Li base) precursor2->reaction2 deprotection Deprotection (e.g., TBAF) reaction2->deprotection deprotection->end_node

Caption: Synthetic route selection for this compound.

G start Problem: Low Z:E Ratio in Wittig Reaction q1 Was a lithium base (e.g., n-BuLi) used? start->q1 a1_yes Cause: Betaine equilibration (Stereochemical Drift) q1->a1_yes Yes q2 Is the ylide stabilized (e.g., by an ester or ketone)? q1->q2 No sol1 Solution: Use a non-lithium base (e.g., NaHMDS, KHMDS) a1_yes->sol1 a2_yes Cause: Stabilized ylides thermodynamically favor E-alkenes. q2->a2_yes Yes a2_no Good. Unstabilized ylides kinetically favor Z-alkenes. q2->a2_no No sol2 Solution: Use an unstabilized ylide (derived from a simple alkyl halide). a2_yes->sol2

Caption: Troubleshooting flowchart for low Z-selectivity.

References

Technical Support Center: Optimization of Reaction Conditions for (Z)-Non-2-en-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-Non-2-en-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound with high stereoselectivity?

A1: The two most effective and widely used methods for the stereoselective synthesis of this compound are the Wittig reaction and the partial hydrogenation of an alkyne precursor.

  • Wittig Reaction: This method involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. To favor the formation of the (Z)-isomer, a non-stabilized ylide is typically employed under salt-free conditions.[1][2]

  • Semi-Hydrogenation of Alkynes: The partial reduction of 2-nonyn-1-ol using a poisoned catalyst, most commonly Lindlar's catalyst, affords the corresponding (Z)-alkene.[3][4] This method is known for its high stereoselectivity, yielding the cis-alkene via syn-addition of hydrogen.[5]

Q2: How can I prepare the starting materials for these primary synthetic routes?

A2: For the Wittig reaction, you will need heptanal (B48729) and a phosphonium ylide derived from a halo-substituted ethanol (B145695) equivalent. For the semi-hydrogenation, the precursor is 2-nonyn-1-ol.

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound is a colorless liquid with a melon-like aroma. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
Boiling Point96 °C @ 10 mmHg
Density~0.844 g/mL at 25 °C
Refractive Index~1.45 at 20 °C

Troubleshooting Guides

Method 1: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis, but achieving high (Z)-selectivity can be challenging. Below are common issues and their solutions.

Problem 1: Low yield of the desired this compound.

Potential Cause Troubleshooting Step Rationale
Sterically hindered aldehyde or ylide Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate-stabilized carbanion.[6]The HWE reagent is generally more reactive and can overcome the steric hindrance that may limit the Wittig reaction.[6]
Suboptimal base for ylide generation For non-stabilized ylides, use strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) instead of organolithium bases.[6]Organolithium bases can lead to the formation of lithium salts, which can negatively impact the reaction's stereoselectivity and yield.[6][7]
Decomposition of labile aldehyde Use freshly distilled or purified heptanal. Consider a tandem oxidation-Wittig process if starting from the corresponding alcohol.Aldehydes can be prone to oxidation or polymerization, reducing the amount available for the reaction.

Problem 2: Poor (Z)-selectivity (high proportion of the (E)-isomer).

Potential Cause Troubleshooting Step Rationale
Use of a stabilized ylide Ensure the ylide used is non-stabilized. For the synthesis of this compound, the ylide should be derived from a simple alkyl halide.Stabilized ylides, which contain electron-withdrawing groups, thermodynamically favor the formation of the (E)-alkene.[2][8]
Presence of lithium salts Employ "salt-free" conditions by using sodium- or potassium-based strong bases for ylide formation.Lithium salts can stabilize the betaine (B1666868) intermediate, leading to equilibration and the formation of the more thermodynamically stable (E)-isomer.[1][7]
Reaction temperature too high Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).Lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the less stable (Z)-isomer.
Method 2: Semi-Hydrogenation of 2-Nonyn-1-ol

The partial hydrogenation of alkynes is an excellent method for obtaining (Z)-alkenes, but over-reduction and catalyst poisoning can be problematic.

Problem 1: Over-reduction to the corresponding alkane (Nonan-1-ol).

Potential Cause Troubleshooting Step Rationale
Catalyst is too active Ensure the Lindlar catalyst is properly "poisoned" with lead salts and quinoline.The poison deactivates the most active sites on the palladium catalyst, preventing the further reduction of the initially formed alkene.[3]
Prolonged reaction time or high hydrogen pressure Carefully monitor the reaction progress by techniques like GC or TLC and stop the reaction once the alkyne has been consumed. Use a balloon of hydrogen or a low-pressure hydrogenation apparatus.Excessive reaction time or hydrogen pressure can lead to the undesired saturation of the double bond.

Problem 2: Low or no conversion of the starting alkyne.

Potential Cause Troubleshooting Step Rationale
Catalyst deactivation Use a fresh batch of Lindlar catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst.The catalyst's activity can be diminished by various functional groups or impurities in the reaction mixture.
Insufficient hydrogen supply Check for leaks in the hydrogenation apparatus and ensure a continuous supply of hydrogen.A lack of hydrogen will halt the reaction.

Problem 3: Formation of byproducts.

Potential Cause Troubleshooting Step Rationale
Isomerization of the double bond Maintain a neutral or slightly basic reaction medium.Acidic conditions can promote the isomerization of the (Z)-alkene to the more stable (E)-isomer.
Presence of impurities in the starting material Purify the 2-nonyn-1-ol before the reaction.Impurities can lead to the formation of undesired side products.

Experimental Protocols

Synthesis of this compound via Wittig Reaction (Illustrative Protocol)
  • Preparation of the Phosphonium Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend (2-hydroxyethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of freshly distilled heptanal (1.0 equivalent) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Synthesis of this compound via Semi-Hydrogenation of 2-Nonyn-1-ol (Illustrative Protocol)
  • Reaction Setup: To a round-bottom flask, add 2-nonyn-1-ol (1.0 equivalent), a suitable solvent such as hexane (B92381) or ethanol, and Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; typically 5-10% by weight of the alkyne).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is then stirred vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitoring and Workup: The progress of the reaction is monitored by GC or TLC. Once the starting alkyne is consumed, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be further purified by distillation or flash column chromatography if necessary to remove any minor byproducts.

Data Presentation

The following table summarizes typical outcomes for the synthesis of (Z)-alkenols using the described methods. Note that specific yields and selectivities for this compound may vary based on the exact reaction conditions.

MethodKey ReagentsTypical SolventTypical Temperature (°C)Typical Yield (%)Typical (Z:E) Selectivity
Wittig Reaction Non-stabilized ylide, AldehydeTHF, Diethyl ether-78 to 2560-85>95:5
Semi-Hydrogenation Alkyne, H₂, Lindlar's CatalystHexane, Ethanol, Methanol25>90>98:2

Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Phosphonium Salt ((2-hydroxyethyl)triphenylphosphonium bromide) Ylide Non-stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., KOtBu) Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde Heptanal Aldehyde->Reaction Product This compound Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct Semi_Hydrogenation_Workflow Alkyne 2-Nonyn-1-ol Reaction Semi-Hydrogenation Alkyne->Reaction Hydrogen H₂ Hydrogen->Reaction Catalyst Lindlar's Catalyst Catalyst->Reaction Product This compound Reaction->Product Troubleshooting_Logic Start Low Yield or Poor Selectivity Identify_Method Identify Synthesis Method Start->Identify_Method Wittig Wittig Reaction Identify_Method->Wittig Wittig Hydrogenation Semi-Hydrogenation Identify_Method->Hydrogenation Hydrogenation Check_Ylide Check Ylide Type (Stabilized vs. Non-stabilized) Wittig->Check_Ylide Check_Salts Check for Lithium Salts Wittig->Check_Salts Check_Catalyst Check Catalyst Activity Hydrogenation->Check_Catalyst Check_Reduction Check for Over-reduction Hydrogenation->Check_Reduction Use_Non_Stabilized Use Non-stabilized Ylide Check_Ylide->Use_Non_Stabilized Stabilized Use_Salt_Free Use Salt-Free Conditions Check_Salts->Use_Salt_Free Present Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Low Activity Monitor_Reaction Monitor Reaction Closely Check_Reduction->Monitor_Reaction Observed

References

Technical Support Center: High-Purity Purification of Synthetic (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of synthetic (Z)-Non-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying synthetic this compound?

A1: The main challenges stem from the inherent chemical properties of this compound and the impurities commonly found in the crude synthetic mixture. These include:

  • Presence of the (E)-isomer: The trans-isomer, (E)-Non-2-en-1-ol, is a common impurity with a very similar polarity and a close boiling point, making separation difficult.

  • Unreacted Starting Materials: Residual starting materials from the synthesis can contaminate the final product.

  • Byproducts: Side reactions can lead to the formation of other structurally related impurities.

  • Isomerization: The cis-double bond in this compound can be susceptible to isomerization to the more stable trans-isomer, particularly under acidic or thermal stress.

  • Oxidation: Alcohols and alkenes can be prone to oxidation, leading to the formation of aldehydes, carboxylic acids, or epoxides.

Q2: Which purification methods are most effective for achieving high-purity this compound?

A2: The most effective methods for purifying this compound are fractional distillation and flash column chromatography. For exceptionally high purity and effective separation of the cis/trans isomers, argentation chromatography (using silver nitrate-impregnated silica (B1680970) gel) is a powerful technique. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for small-scale, very high-purity isolations.

Q3: What purity levels can be expected from different purification techniques?

A3: The achievable purity depends on the chosen method and the initial purity of the crude product. The following table provides a general comparison:

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Fractional Distillation >95%Scalable, effective for removing non-volatile impurities and impurities with significantly different boiling points.May not efficiently separate the (E)-isomer; risk of thermal isomerization.
Flash Column Chromatography >98%Good separation of compounds with different polarities.May require optimization to separate cis/trans isomers effectively.
Argentation Chromatography >99%Excellent for separating cis and trans isomers.[1][2]More complex to prepare the stationary phase; silver nitrate (B79036) can be costly.
Preparative HPLC >99.5%Very high resolution and purity.Limited scalability, higher operational cost.[3][4]

Q4: How can I minimize the isomerization of this compound during purification?

A4: To minimize isomerization, it is crucial to avoid harsh conditions:

  • Temperature: Use the lowest possible temperature during distillation by performing it under reduced pressure.

  • pH: Avoid acidic conditions. If using silica gel chromatography, which can be slightly acidic, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent).[5]

  • Light: Protect the compound from prolonged exposure to UV light.

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of (Z) and (E) isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).[6]
Product is contaminated with higher boiling impurities - Distillation was carried on for too long at the main fraction's boiling point.- Monitor the temperature at the distillation head closely. A sharp rise in temperature indicates the distillation of a higher boiling fraction. Stop collecting the main fraction at this point.
Product appears discolored or contains new impurities after distillation - Thermal decomposition or isomerization occurred due to excessive heat.- Reduce the pressure using a vacuum pump to lower the boiling point of the compound. The boiling point of this compound is 96 °C at 10 mmHg.[7][8]- Ensure the heating mantle temperature is not excessively high.
Flash Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Co-elution of this compound and the (E)-isomer - The polarity difference between the isomers is too small for effective separation on standard silica gel.- Use a less polar solvent system to increase the separation factor.- Employ argentation chromatography. The cis-isomer will interact more strongly with the silver ions and elute later than the trans-isomer.[1][2]
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography - The compound is interacting too strongly with the acidic sites on the silica gel.- The column is overloaded with the sample.- Deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent.[5]- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Low recovery of the product - The product is irreversibly adsorbed onto the silica gel.- The chosen eluent is not polar enough to elute the product.- If using a very non-polar eluent, gradually increase the polarity.- For highly polar compounds, consider using a different stationary phase like alumina.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound from non-volatile impurities and components with significantly different boiling points.

Materials:

  • Crude synthetic this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application. Place the thermometer bulb just below the side arm of the distillation head.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Vacuum Application: Carefully apply vacuum and reduce the pressure to approximately 10 mmHg.

  • Heating: Begin to gently heat the flask.

  • Distillation: As the liquid boils, a vapor front will rise through the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases.

  • Fraction Collection:

    • Collect the initial fraction (forerun) which may contain lower-boiling impurities.

    • Once the temperature stabilizes around the boiling point of this compound (96 °C at 10 mmHg), switch to a clean receiving flask to collect the main fraction.[7][8]

    • Monitor the temperature closely. A drop in temperature may indicate the end of the main fraction, while a sharp rise suggests the beginning of higher-boiling impurities, such as the (E)-isomer (boiling point 105 °C at 12 mmHg).[9]

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the purity of the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Argentation Flash Column Chromatography for Cis/Trans Isomer Separation

Objective: To achieve high-purity this compound by separating it from the (E)-isomer.

Materials:

  • Crude this compound (partially purified by distillation is recommended)

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Acetone

  • Hexane

  • Ethyl acetate (B1210297)

  • Chromatography column

  • Collection tubes

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water (e.g., 10-20% by weight of the silica gel).

    • In a fume hood, create a slurry of the silica gel in a suitable solvent like acetone.

    • Add the silver nitrate solution to the silica slurry and mix thoroughly.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the silver nitrate-silica gel from light by wrapping the flask in aluminum foil.

  • Column Packing:

    • Pack the chromatography column with the prepared argentated silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

    • The (E)-isomer, having a less sterically hindered double bond, will interact less with the silver ions and elute first.

    • The (Z)-isomer will form a stronger complex with the silver ions and will elute later.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC or GC.

    • Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the eluent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Synthetic This compound distillation Fractional Distillation crude_product->distillation Initial Cleanup chromatography Argentation Column Chromatography distillation->chromatography Isomer Separation purity_analysis Purity Analysis (GC, NMR) chromatography->purity_analysis high_purity_product High-Purity This compound purity_analysis->high_purity_product

Caption: Purification workflow for synthetic this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue isomer_contamination Isomer Contamination? start->isomer_contamination other_impurities Other Impurities? start->other_impurities low_yield Low Yield? start->low_yield argentation Argentation Chromatography isomer_contamination->argentation Yes fractional_dist Optimize Fractional Distillation isomer_contamination->fractional_dist No other_impurities->fractional_dist deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica optimize_eluent Optimize Eluent low_yield->optimize_eluent

Caption: Troubleshooting decision-making for purification issues.

References

Long-term stability and storage conditions for (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for (Z)-Non-2-en-1-ol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize oxidation. The storage temperature should be maintained at or below 4°C. For extended periods, storage at -20°C is recommended to further reduce the rate of potential degradation. The compound should also be protected from light.

Q2: What are the primary degradation pathways for this compound?

A2: this compound, being an unsaturated alcohol, is susceptible to three primary degradation pathways:

  • Oxidation: The allylic alcohol moiety and the double bond are prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of aldehydes, ketones, and carboxylic acids.

  • Isomerization: The cis double bond can isomerize to the more stable trans configuration, (E)-Non-2-en-1-ol, particularly in the presence of acid, base, or metal catalysts, or upon exposure to heat and light.

  • Polymerization: Like other allylic alcohols, this compound can undergo polymerization, which can be initiated by heat, light, or the presence of radical initiators or catalytic impurities.[1][2][3][4][5]

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

A3: While specific long-term stability data for this compound is not extensively published, based on data for similar unsaturated fatty alcohols, a significant decrease in purity can be expected over time, even under ideal conditions. The following table provides representative data on the expected purity of this compound over time under different storage conditions.

Data Presentation: Stability of this compound

Storage ConditionTimepointPurity (%)Major Degradants
4°C, Inert Atmosphere, Dark 0 months>98%-
6 months~97%(E)-Non-2-en-1-ol
12 months~95%(E)-Non-2-en-1-ol, Non-2-enal
24 months~92%(E)-Non-2-en-1-ol, Non-2-enal, Oligomers
25°C, Air, Light 0 months>98%-
6 months~85%(E)-Non-2-en-1-ol, Non-2-enal, Aldehydes
12 months~70%(E)-Non-2-en-1-ol, Non-2-enal, Aldehydes, Oligomers
-20°C, Inert Atmosphere, Dark 0 months>98%-
12 months>97%Trace (E)-Non-2-en-1-ol
24 months~96%(E)-Non-2-en-1-ol

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in GC-MS/HPLC analysis 1. Isomerization to (E)-Non-2-en-1-ol.2. Oxidation to Non-2-enal or other aldehydes.3. Presence of oligomers/polymers.1. Confirm the identity of new peaks using appropriate analytical standards.2. Review storage conditions; ensure the compound is stored under an inert atmosphere and protected from light.3. Consider re-purification by flash chromatography if purity has significantly decreased.
Change in physical appearance (e.g., color, viscosity) 1. Oxidation can lead to color changes.2. Polymerization can increase viscosity.1. Discard the sample if significant discoloration or increase in viscosity is observed, as this indicates substantial degradation.2. Always use a fresh sample for critical experiments.
Inconsistent experimental results Degradation of this compound leading to lower effective concentration and potential interference from degradation products.1. Check the purity of the stock solution before each experiment using a quick analytical method like TLC or GC.2. Prepare fresh stock solutions frequently.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or hexane)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Identify this compound and any degradation products by comparing their retention times and mass spectra to reference spectra and standards.[6][7][8][9][10] Purity is calculated based on the relative peak areas.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • High-purity this compound

  • Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Amber glass vials with inert caps

  • GC-MS or HPLC system for purity analysis

Procedure:

  • Sample Preparation: Aliquot the high-purity this compound into several amber glass vials. Some vials should be purged with an inert gas before sealing.

  • Storage: Place the vials in the climate chamber at 40°C/75% RH.

  • Timepoints: Withdraw vials for analysis at initial (T=0), 1, 3, and 6-month timepoints.

  • Analysis: At each timepoint, analyze the sample for purity and degradation products using the GC-MS protocol described above or a validated HPLC method.

  • Data Evaluation: Compare the purity and degradation profiles at each timepoint to the initial sample to determine the rate of degradation.

Mandatory Visualization

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways Optimal Optimal (≤4°C, Inert Gas, Dark) High Stability High Stability (Purity >95%) Optimal->High Stability Sub-optimal Sub-optimal (RT, Air, Light) Low Stability Low Stability (Purity <90%) Sub-optimal->Low Stability Oxidation Oxidation Low Stability->Oxidation Isomerization Isomerization Low Stability->Isomerization Polymerization Polymerization Low Stability->Polymerization

Caption: Logical relationship between storage conditions and stability of this compound.

experimental_workflow Start Start Sample Obtain this compound Sample Start->Sample Store Store under Defined Conditions Sample->Store Analyze Analyze Purity (e.g., GC-MS) Store->Analyze Evaluate Evaluate Data & Assess Stability Analyze->Evaluate End End Evaluate->End

Caption: General experimental workflow for stability assessment of this compound.

References

Overcoming peak tailing for (Z)-Non-2-en-1-ol in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in gas chromatography, with a specific focus on the analysis of (Z)-Non-2-en-1-ol.

Troubleshooting Guide: Overcoming Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. For polar analytes such as this compound, this issue is frequently encountered due to interactions with active sites within the gas chromatography (GC) system. This guide provides a systematic approach to identify and resolve the root causes of peak tailing.

What does peak tailing indicate for this compound analysis?

Peak tailing for this compound, an unsaturated alcohol, is primarily an indication of undesirable secondary interactions between the polar hydroxyl (-OH) group of the analyte and active sites within the GC system. These active sites are often acidic silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, the GC column, or contaminants.[1] This interaction, primarily through hydrogen bonding, delays the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail."

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and rectify peak tailing issues.

G start Peak Tailing Observed for This compound check_system Step 1: System Evaluation - Check for leaks - Verify gas purity and flow rates start->check_system inlet_maintenance Step 2: Inlet Maintenance - Replace septum and O-ring - Inspect and clean/replace liner check_system->inlet_maintenance System OK end_bad Persistent Tailing - Consult advanced support check_system->end_bad Leaks/Flow Issues Found and Not Resolved column_conditioning Step 3: Column Care - Condition the column - Trim the column inlet inlet_maintenance->column_conditioning Inlet OK inlet_maintenance->end_bad Liner/Septum Issues and Not Resolved method_optimization Step 4: Method Parameter Optimization - Adjust injector temperature - Optimize flow rate and oven ramp column_conditioning->method_optimization Column OK column_conditioning->end_bad Column Degradation and Not Resolved derivatization Step 5: Chemical Derivatization (If tailing persists) - Silylation of the hydroxyl group method_optimization->derivatization Tailing Persists end_good Peak Shape Improved (Asymmetry Factor < 1.2) method_optimization->end_good Peak Shape Acceptable derivatization->end_good

Caption: A stepwise troubleshooting workflow for addressing peak tailing in the GC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

The primary cause is the interaction of the polar hydroxyl group with active sites in the GC system. These sites can be found in several places:

  • GC Inlet Liner: Exposed silanol groups on the surface of a standard glass liner, or on glass wool packing, are a major contributor to peak tailing.

  • GC Column: Over time, the stationary phase can degrade, exposing the underlying fused silica (B1680970) which contains active silanol groups. Contamination from previous injections can also create active sites.

  • Injector and Detector: Metal surfaces within the injector or detector can also have active sites that interact with the analyte.

Q2: How can I minimize active sites in my GC system?

Minimizing active sites is crucial for achieving symmetrical peaks for polar compounds.

  • Use Deactivated Liners: Employing inlet liners that have been surface-treated (deactivated) to cap the active silanol groups is highly recommended.

  • Regular Inlet Maintenance: Periodically replace the septum and O-rings to prevent leaks and contamination.[2][3] A consistent maintenance schedule is key.[2]

  • Column Conditioning and Trimming: Properly condition a new column according to the manufacturer's instructions to ensure a stable baseline and remove any residual impurities. If tailing appears after multiple injections, trimming the first 15-30 cm of the column can remove accumulated non-volatile residues and expose a fresh, inert surface.[1]

Q3: Can my GC method parameters contribute to peak tailing?

Yes, suboptimal method parameters can exacerbate peak tailing.

  • Injector Temperature: An injector temperature that is too low can lead to slow volatilization of this compound, causing band broadening and tailing. A typical starting point is 250°C, but this may require optimization.

  • Carrier Gas Flow Rate: An incorrect flow rate can negatively impact separation efficiency and peak shape. Ensure the flow rate is appropriate for your column's internal diameter.

  • Oven Temperature Program: A rapid temperature ramp might not allow for sufficient partitioning between the mobile and stationary phases, potentially leading to distorted peaks. A slower initial ramp rate can improve peak symmetry.

Q4: What is derivatization and how can it help with peak tailing of this compound?

Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For alcohols like this compound, the most common derivatization technique is silylation .[4][5] In this process, the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group.[4][5] This eliminates the potential for hydrogen bonding with active sites, resulting in a more volatile and less polar compound that exhibits significantly improved peak shape.[4][5]

The following diagram illustrates the silylation of this compound.

G cluster_reactants Reactants cluster_products Products Z_Nonenol This compound (Contains polar -OH group) BSTFA BSTFA (Silylating Agent) BSTFA_node Silylation Reaction Z_Nonenol->BSTFA_node BSTFA->BSTFA_node TMS_Ether TMS Ether Derivative (Non-polar, volatile) Byproduct Byproducts BSTFA_node->TMS_Ether

Caption: The derivatization of this compound via silylation to improve its chromatographic behavior.

Quantitative Data and Experimental Protocols

Table 1: Impact of Troubleshooting Steps on Peak Asymmetry

The following table presents example data illustrating the improvement in the peak asymmetry factor for this compound after implementing various troubleshooting measures. The asymmetry factor is calculated at 10% of the peak height, where a value of 1.0 indicates a perfectly symmetrical peak.

ConditionAsymmetry Factor (As)Peak Shape Description
Initial State 2.1Severe Tailing
After Inlet Maintenance (New Deactivated Liner)1.5Moderate Tailing
After Column Conditioning and Trimming1.3Minor Tailing
After Method Optimization (Increased Injector Temp.)1.1Symmetrical
After Derivatization (Silylation)1.0Highly Symmetrical
Protocol 1: Standard GC Analysis of this compound

This protocol provides a starting point for the GC analysis of this compound.

ParameterValue
Column DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Protocol 2: Silylation of this compound for GC Analysis

This protocol details a standard procedure for the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Hexane

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Prepare a 1000 ppm stock solution of this compound in anhydrous hexane.

  • In a 2 mL autosampler vial, add 100 µL of the stock solution.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injecting 1 µL into the GC.

Note: When analyzing the silylated derivative, a non-polar or medium-polarity column (e.g., DB-5ms) is generally recommended. The oven temperature program may also need to be adjusted to account for the increased volatility of the derivative.

References

Improving extraction efficiency of (Z)-Non-2-en-1-ol from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the extraction efficiency of (Z)-Non-2-en-1-ol from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent methods for extracting this compound, a volatile C9 alcohol, from complex matrices include Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and traditional techniques such as Liquid-Liquid Extraction (LLE) and Simultaneous Distillation-Extraction (SDE). The choice of method often depends on the matrix, the desired sensitivity, and the available equipment.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this volatile compound can stem from several factors. These include non-optimal extraction parameters (e.g., time, temperature, solvent), matrix effects where other components interfere with the extraction, and loss of the analyte during sample preparation and concentration steps. It is also crucial to ensure the chosen analytical technique is sensitive enough for detection.[1][2]

Q3: How can I minimize the loss of this compound during solvent evaporation?

A3: Due to its volatility, this compound can be easily lost during solvent removal. To mitigate this, consider using a gentle stream of nitrogen for evaporation at a low temperature. Avoid using high vacuum or aggressive heating. For very sensitive samples, a Kuderna-Danish (K-D) concentrator can be effective.

Q4: What is the role of adding salt during extraction?

A4: Adding salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic compounds like this compound in the aqueous layer, promoting their partitioning into the extraction solvent or headspace, thereby improving extraction efficiency.[3][4]

Q5: Can you explain what "matrix effects" are and how they can affect my results?

A5: Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can either enhance or suppress the signal, leading to inaccurate quantification. For complex matrices, it is crucial to validate the extraction method using matrix-matched standards or by performing a standard addition calibration to compensate for these effects.[2][5]

Troubleshooting Guides

Headspace Solid-Phase Microextraction (HS-SPME)
Issue Potential Cause Troubleshooting Steps
Low Analyte Response Suboptimal fiber coating.Select a fiber with a suitable polarity. For volatile alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[6]
Inefficient extraction temperature or time.Optimize the extraction temperature and time. Higher temperatures can increase volatility but may also lead to degradation. Longer extraction times can improve recovery but may lead to analyte loss if the system is not properly sealed.[6]
Matrix effects.Add salt to the sample to enhance analyte partitioning into the headspace.[3][4] Use matrix-matched standards for calibration.
Poor Reproducibility Inconsistent sample volume or headspace volume.Ensure precise and consistent sample and headspace volumes in all vials.
Fiber degradation.Inspect the fiber for damage or contamination. Condition the fiber according to the manufacturer's instructions before each use.
Carryover Contamination Incomplete desorption of the analyte from the fiber.Increase the desorption time or temperature in the GC inlet. Bake out the fiber for an extended period between runs.
Stir Bar Sorptive Extraction (SBSE)
Issue Potential Cause Troubleshooting Steps
Low Recovery Inappropriate coating on the stir bar.Polydimethylsiloxane (PDMS) is a common coating for nonpolar to moderately polar compounds. For more polar analytes, consider alternative coatings if available.
Insufficient extraction time or stirring speed.Optimize the extraction time and stirring speed to ensure equilibrium is reached between the sample and the stir bar.[3]
Competition from other matrix components.SBSE has a higher capacity than SPME, but competition can still occur in very complex matrices.[7] Consider sample dilution or a cleanup step prior to extraction.
Stir Bar Damage Physical damage to the PDMS coating.Handle stir bars with care, avoiding contact with sharp surfaces.
Swelling or degradation from solvent exposure.Ensure the solvents used for sample preparation and desorption are compatible with the PDMS coating.
Ultrasound-Assisted Extraction (UAE)
Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Inadequate ultrasonic power or frequency.Optimize the ultrasonic power and frequency. Higher power can enhance extraction but may also cause degradation of thermolabile compounds.[8]
Suboptimal solvent choice.Select a solvent with good solubility for this compound and that is compatible with the sample matrix.
Insufficient extraction time.Increase the sonication time. However, prolonged exposure can lead to analyte degradation.[9]
Sample Overheating Excessive ultrasonic power.Use a pulsed sonication mode or a cooling bath to maintain a constant temperature during extraction.
Microwave-Assisted Extraction (MAE)
Issue Potential Cause Troubleshooting Steps
Low Extraction Efficiency Incorrect microwave power or extraction time.Optimize the microwave power and irradiation time. Higher power can accelerate extraction but also risks overheating and degrading the analyte.[10][11]
Unsuitable solvent.The solvent must be able to absorb microwave energy. Polar solvents are generally more effective.[10]
Analyte Degradation Overheating of the sample.Monitor the temperature inside the extraction vessel. Use pulsed microwave application to control the temperature.[12]

Quantitative Data Summary

The following tables summarize typical recovery data for volatile compounds using various extraction techniques. Please note that the recovery of this compound can vary significantly depending on the specific matrix and optimized experimental conditions.

Table 1: Comparison of Recovery Rates for Volatile Compounds using Different Extraction Methods.

Extraction MethodAnalyte ClassMatrixTypical Recovery (%)Reference
HS-SPMEVolatile ThiolsWine90 - 109[4]
LLEEthanolHome-brewed beverages~93[13]
SBSEVolatile CompoundsOrange JuiceGood recovery for most compounds[3]
UAEPhenolic CompoundsVegetable SourcesHigher than conventional methods[14]
MAEEssential OilsHerbsSimilar to Steam Distillation[15]

Experimental Protocols

Detailed Methodology for HS-SPME of this compound from a Liquid Matrix (e.g., Wine)
  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Equilibration: Seal the vial and place it in a heating block or water bath at 40-60°C for 15-30 minutes to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30-60 minutes at the same temperature.

  • Desorption and Analysis: Immediately transfer the fiber to the injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) for thermal desorption (e.g., at 250°C for 5 minutes) and subsequent analysis.

Detailed Methodology for Ultrasound-Assisted Solvent Extraction of this compound from a Solid Matrix (e.g., Plant Material)
  • Sample Preparation: Homogenize 2 g of the solid sample and place it in a 50 mL extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

  • Internal Standard: Add a known amount of an appropriate internal standard.

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for 15-30 minutes. Monitor the temperature and use a cooling bath if necessary to prevent analyte degradation.

  • Separation: Centrifuge the mixture to separate the solid material from the solvent extract.

  • Concentration: Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the concentrated extract into a GC-MS for analysis.

Visualizations

Extraction_Workflow General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_data Data Processing Sample Complex Matrix (e.g., Food, Plant) Homogenization Homogenization/ Weighing Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking HS_SPME HS-SPME Spiking->HS_SPME Choose Method SBSE SBSE Spiking->SBSE Choose Method UAE UAE Spiking->UAE Choose Method MAE MAE Spiking->MAE Choose Method Concentration Concentration (if applicable) HS_SPME->Concentration SBSE->Concentration UAE->Concentration MAE->Concentration Analysis GC-MS Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Analyte Recovery Start Low Recovery of This compound CheckMethod Is the extraction method validated for this analyte/matrix? Start->CheckMethod CheckParams Are extraction parameters optimized? CheckMethod->CheckParams Yes ActionMethod Select a more appropriate method or perform method validation. CheckMethod->ActionMethod No CheckMatrix Are matrix effects suspected? CheckParams->CheckMatrix Yes ActionParams Optimize parameters: - Time - Temperature - Solvent/Fiber CheckParams->ActionParams No CheckLoss Is analyte loss during workup possible? CheckMatrix->CheckLoss No ActionMatrix Use matrix-matched standards or standard addition for calibration. CheckMatrix->ActionMatrix Yes ActionLoss - Use gentle concentration - Check for leaks - Minimize sample transfers CheckLoss->ActionLoss Yes Success Improved Recovery CheckLoss->Success No ActionMethod->CheckParams ActionParams->CheckMatrix ActionMatrix->CheckLoss ActionLoss->Success

Caption: A logical diagram for troubleshooting low recovery of this compound.

References

Preventing isomerization of (Z)-Non-2-en-1-ol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-Non-2-en-1-ol Analysis

Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomerization during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What causes the isomerization of this compound to its (E)-isomer?

A1: The conversion of the cis isomer, this compound, to its more thermodynamically stable trans form, (E)-Non-2-en-1-ol, is a common challenge. This process can be initiated or accelerated by several factors that provide the necessary activation energy to overcome the rotational barrier of the carbon-carbon double bond.[1] Key catalysts for this isomerization include:

  • Heat: Elevated temperatures during sample processing or analysis significantly increase the rate of isomerization.

  • Light: Exposure to light, particularly UV radiation, can induce photoisomerization.[1]

  • Acids and Bases: Both acidic and alkaline conditions can effectively catalyze the conversion to the trans isomer. It is critical to maintain a neutral pH throughout your workflow.[1]

  • Free Radicals: The presence of oxygen or other radical initiators can promote isomerization. Storing samples and solvents under an inert atmosphere helps mitigate this.[1]

Q2: Which steps in my sample preparation protocol are most likely to cause isomerization?

A2: Isomerization can occur at multiple stages. The most critical steps to monitor are:

  • Sample Extraction: Using acidic or basic solvents or performing extractions at elevated temperatures can introduce significant isomerization.

  • Solvent Evaporation/Concentration: This is a high-risk step. Using high heat to speed up evaporation is a primary cause of isomerization. Concentrating samples under direct light can also be problematic.

  • Storage: Storing samples, even for short periods, at room temperature, in clear vials, or without an inert atmosphere can lead to a gradual increase in the (E)-isomer.[1]

  • GC Analysis: High temperatures in the gas chromatography injection port can cause on-column isomerization.

Q3: My analytical results show a higher-than-expected amount of the (E)-isomer. How can I troubleshoot my protocol?

A3: A systematic approach is required to identify the source of isomerization. The following workflow can help you pinpoint the problematic step. Start by analyzing a pure standard of this compound to establish a baseline for its initial purity. Then, sequentially test each phase of your process.

G Figure 1. Troubleshooting Workflow for Isomerization A 1. Analyze Pure Standard E High (E)-Isomer? A->E B Spike into Solvent & Concentrate F High (E)-Isomer? B->F C Spike into Blank Matrix & Extract G High (E)-Isomer? C->G D Analyze Full Sample Protocol K Protocol is likely optimized. D->K E->B No J Result: Standard is impure or storage is inadequate. E->J Yes F->C No H Result: Concentration step is causing isomerization. (Heat/Light/Air) F->H Yes G->D I Result: Extraction step is causing isomerization. (pH/Solvent) G->I Yes

Figure 1. Troubleshooting Workflow for Isomerization

Troubleshooting Guide & Best Practices

To ensure the isomeric integrity of this compound, adhere to the following best practices throughout your sample preparation workflow.

Key Factors and Prevention Strategies

The primary external factors driving isomerization are heat, light, and chemical catalysts (acids, bases, radicals). The diagram below illustrates these relationships.

G Figure 2. Key Factors Driving Isomerization cluster_factors Catalytic Factors A This compound (cis-isomer) B (E)-Non-2-en-1-ol (trans-isomer) A->B Isomerization Heat Heat Heat->A Light Light (UV) Light->A Acid Acidic pH Acid->A Base Basic pH Base->A Radicals Radicals / O₂ Radicals->A

Figure 2. Key Factors Driving Isomerization
Impact of Sample Preparation Conditions on Isomerization

The following table summarizes quantitative data from hypothetical experiments, demonstrating how different conditions can affect the isomeric purity of this compound.

Experimental Step Condition (Z)-Isomer (%) (E)-Isomer (%) % Isomerization
Initial Standard Stored at -80°C in amber vial99.60.40.0
Solvent Evaporation Rotary Evaporator @ 50°C88.211.811.4
Nitrogen Stream @ 25°C, Dark99.10.90.5
Liquid Extraction Aqueous Phase pH 4.075.424.624.2
Aqueous Phase pH 7.0 (Buffered)98.91.10.7
Storage (24 hours) Room Temp, Clear Vial92.57.57.1
-20°C, Amber Vial, N₂ Headspace99.50.50.1

Recommended Experimental Protocol

This protocol provides a generalized methodology for the extraction of this compound from a liquid matrix (e.g., cell culture media, beverage) while minimizing isomerization.

Objective: To extract this compound with >98% isomeric purity for subsequent chromatographic analysis.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., deuterated non-2-en-1-ol)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.0)

  • Ethyl Acetate (B1210297) (HPLC Grade, degassed with nitrogen for 15 mins)

  • Anhydrous Sodium Sulfate (B86663)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined caps

  • Nitrogen gas (high purity)

Methodology:

  • Sample Preparation and Buffering:

    • Pre-chill all glassware and solvents on ice.

    • To 5 mL of the sample in a 15 mL amber centrifuge tube, add 1 mL of phosphate buffer to ensure a neutral pH.

    • Add 10 µL of the IS solution.

    • Add 5 µL of a 1% BHT solution in ethyl acetate to act as a radical scavenger.

  • Liquid-Liquid Extraction (LLE):

    • Perform all subsequent steps under dim light or in a workspace with yellow light.

    • Add 5 mL of ice-cold, degassed ethyl acetate to the sample tube.

    • Cap tightly and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a clean amber vial using a glass Pasteur pipette.

    • Repeat the extraction once more and combine the organic layers.

  • Drying and Solvent Evaporation:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen. Ensure the water bath temperature does not exceed 25°C. Do not evaporate to complete dryness.

  • Storage and Analysis:

    • Flush the headspace of the vial with nitrogen, cap tightly, and store at -80°C until analysis.

    • For analysis, use a well-deactivated GC or LC column and the lowest feasible injector/inlet temperature to prevent thermally-induced isomerization.

References

Troubleshooting matrix effects in LC-MS/MS analysis of (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of (Z)-Non-2-en-1-ol.

Troubleshooting Guide

This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS/MS assays.

Initial Observation: Poor Data Quality

Symptom: You observe poor reproducibility, accuracy, or sensitivity in your quantitative analysis of this compound.

Possible Cause: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, may be suppressing or enhancing the analyte signal.[1][2][3]

Next Steps:

  • Confirm the Presence of Matrix Effects: Proceed to the "Quantitative Assessment of Matrix Effects" protocol.

  • Qualitatively Identify Regions of Interference: If matrix effects are confirmed, use the "Post-Column Infusion" experiment to identify the retention times at which ion suppression or enhancement occurs.

Workflow for Troubleshooting Matrix Effects

Troubleshooting_Workflow start Start: Poor Data Quality (Reproducibility, Accuracy, Sensitivity) confirm_me Confirm & Quantify Matrix Effects (Post-Extraction Spike) start->confirm_me qual_id Identify Interference Regions (Post-Column Infusion) confirm_me->qual_id Matrix Effect Confirmed mitigate Mitigation Strategy Selection qual_id->mitigate sample_prep Optimize Sample Preparation (SPE, LLE) mitigate->sample_prep Significant early/late eluting interference chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) mitigate->chromatography Co-elution with analyte calibration Implement Advanced Calibration (SIL-IS, Matrix-Matched, Std. Addition) mitigate->calibration Residual matrix effects re_evaluate Re-evaluate Matrix Effects sample_prep->re_evaluate chromatography->re_evaluate calibration->re_evaluate re_evaluate->mitigate Still Unacceptable end End: Robust Method re_evaluate->end Acceptable

Caption: A workflow for systematically troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, in this case, this compound.[2][4] This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal intensity, leading to inaccurate and unreliable quantitative results.[2][5][6]

Q2: What causes matrix effects?

A2: Matrix effects are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the MS source.[7] Several mechanisms can contribute, including:

  • Competition for charge: High concentrations of co-eluting compounds can compete for the limited available charge in the ion source, reducing the ionization of the analyte.[7]

  • Changes in droplet properties: Less volatile compounds in the matrix can alter the surface tension and evaporation efficiency of the ESI droplets, hindering the release of analyte ions into the gas phase.[1][5]

  • Ion pairing and neutralization: Matrix components can interact with analyte ions in the gas phase, neutralizing them before they reach the detector.[1][5]

Matrix_Effect_Causes esi_droplet ESI Droplet (Analyte + Matrix Components) p1 esi_droplet->p1 gas_phase_ions Gas Phase Ions ms_detector MS Detector gas_phase_ions->ms_detector Detection p1->gas_phase_ions Ion Evaporation ion_suppression Ion Suppression p1->ion_suppression Competition for Charge Altered Droplet Properties ion_enhancement Ion Enhancement p1->ion_enhancement Improved Ionization Efficiency ion_suppression->gas_phase_ions ion_enhancement->gas_phase_ions

Caption: The impact of matrix components on the ionization process.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: The most common method is a post-extraction spike experiment.[3][8][9] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.[9] Another qualitative technique is post-column infusion, which helps identify the retention time windows where suppression or enhancement occurs.[10][11]

Q4: What are the primary strategies to mitigate matrix effects?

A4: There are three main approaches to mitigate matrix effects:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS/MS analysis.[7][12][13]

  • Optimize Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[9][10][14]

  • Use a Compensation Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach.[1][15] A SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples.[7][9] This helps to compensate for consistent matrix effects across samples.

    • Standard Addition: This involves adding known amounts of the analyte to the actual samples and extrapolating to determine the original concentration. This method is effective but can be time-consuming.[1][6][15]

Q5: My signal for this compound is suppressed. What is the first thing I should try?

A5: A simple first step is to dilute the sample extract, if the concentration of your analyte is high enough to permit it.[1][14] Dilution reduces the concentration of interfering matrix components. If dilution is not feasible due to low analyte concentration, optimizing the sample preparation method is the next logical step.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the extent of ion suppression or enhancement.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform the complete extraction procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike this compound into a blank matrix sample before the extraction procedure. The concentration should be chosen so that after the expected recovery loss, it is comparable to Set A and B.

  • Analysis: Analyze multiple replicates (n ≥ 3) of each set by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A matrix effect value between 85% and 115% is often considered acceptable, but this can depend on the specific assay requirements.

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify retention time regions with ion suppression or enhancement.

Procedure:

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate into the MS source, post-column, using a T-junction.

    • This will generate a stable baseline signal for the analyte.

  • Injection: Inject an extracted blank matrix sample onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the signal of this compound.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

Data Interpretation:

This experiment will show you if the retention time of this compound falls within a region of ion suppression or enhancement, guiding your efforts to adjust the chromatography to separate the analyte from these interfering zones.

References

Technical Support Center: Optimizing GC Column Selection for C9 Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting the optimal Gas Chromatography (GC) column for separating C9 alcohol isomers. Below, you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during these analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor when choosing a GC column for separating C9 alcohol isomers? A1: The most critical factor is the stationary phase chemistry.[1][2][3] The choice of stationary phase determines the column's selectivity, which is its ability to differentiate between the subtle structural differences of the isomers.[1][2][3] For effective separation, the polarity of the stationary phase should be carefully matched with the properties of the C9 alcohol analytes.[1][3][4]

Q2: Which type of GC column is recommended for separating positional C9 alcohol isomers, such as 2-nonanol (B147358) and 3-nonanol? A2: For separating positional isomers of alcohols, which differ mainly in their hydrogen bonding capabilities, a polar stationary phase is the best choice.[2] Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, commonly known as WAX columns, are highly effective for this type of separation.[2]

Q3: How can I separate the enantiomers of a chiral C9 alcohol? A3: Standard achiral GC columns are incapable of separating enantiomers. To achieve this, a chiral stationary phase is required.[5] The most common and effective chiral columns for this purpose incorporate derivatized cyclodextrins into the stationary phase.[5][6] These cyclodextrins create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Q4: What is the impact of column dimensions (length, internal diameter, and film thickness) on the separation of C9 alcohol isomers? A4:

  • Length: A longer column provides more theoretical plates, which generally results in better resolution, but at the cost of longer analysis times.[2][7] As a rule of thumb, doubling the column length will increase resolution by approximately 40%.

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher separation efficiency and better resolution.[2] However, they have a lower sample capacity, making them more susceptible to overloading.[2]

  • Film Thickness: The thickness of the stationary phase film affects retention and capacity. A thicker film increases retention, which is useful for highly volatile compounds, and also increases sample capacity. For less volatile analytes like C9 alcohols, a thinner film can result in sharper peaks and reduced column bleed at higher temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter when separating C9 alcohol isomers.

Problem 1: My C9 alcohol isomers are co-eluting or have very poor resolution.

  • Possible Cause 1: Incorrect Stationary Phase Selection.

    • Solution: The selectivity of your column may be insufficient. For positional isomers, verify you are using a polar column, such as a PEG/WAX type, to maximize separation based on differences in hydrogen bonding.[2] If you are trying to separate enantiomers, you must use a column with a chiral stationary phase.[5]

  • Possible Cause 2: Suboptimal GC Method Parameters.

    • Solution: Method optimization is key to resolving closely eluting peaks.

      • Temperature Program: Lower the initial oven temperature to improve the focusing of analytes at the head of the column. Employ a slower temperature ramp rate (e.g., 2-5°C/min) to increase the interaction time of the isomers with the stationary phase, which can significantly enhance resolution.

      • Carrier Gas Flow Rate: Ensure that the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) is set to the optimal rate for your column's ID. An incorrect flow rate can drastically reduce column efficiency.

      • Column Dimensions: If the isomers are still not resolved, consider using a longer column for increased efficiency or a column with a smaller internal diameter for higher resolution.[2][7]

Problem 2: The peaks for my C9 alcohols are tailing.

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Alcohols are polar compounds and are prone to interacting with active sites (exposed silanols) in the sample flow path, which causes peak tailing. To mitigate this, always use a high-quality, deactivated inlet liner and an inert-coated GC column.[8]

  • Possible Cause 2: Column Contamination.

    • Solution: Contaminants from previous injections can create active sites. Try to bake out the column at its maximum isothermal temperature limit for a few hours. If the problem persists, you may need to trim 10-15 cm from the front of the column (the injector side) to remove non-volatile residues.

  • Possible Cause 3: Incompatible Injection Solvent.

    • Solution: The polarity of the injection solvent should be as close as possible to the polarity of the initial mobile phase (carrier gas) and the analytes. A significant mismatch can cause poor peak shape.

Problem 3: My retention times are shifting from one injection to the next.

  • Possible Cause 1: Leaks in the System.

    • Solution: Unstable retention times are a classic symptom of a leak. Use an electronic leak detector to check for leaks at the injector septum, column fittings (at both the inlet and detector), and gas line connections.

  • Possible Cause 2: Inconsistent Flow or Temperature.

    • Solution: Verify that your GC's electronic pneumatic control (EPC) is providing a stable and accurate flow rate. Also, ensure that the oven temperature is consistent and not fluctuating during the runs.

  • Possible Cause 3: Column Degradation.

    • Solution: With extended use, especially at high temperatures, the stationary phase of the column can degrade. This leads to a loss of retention and poor peak shape. If you have ruled out other causes and the column has been in use for a long time, it may be time for a replacement.

Data Presentation

Table 1: Representative Performance of Different GC Column Types for Alcohol Isomer Separations

The table below summarizes the expected performance of various column types for the separation of alcohol isomers. The actual performance can vary based on the specific C9 isomers being analyzed and the precise experimental conditions.

Column TypeStationary Phase ExamplePrimary Application for AlcoholsExpected Resolution (Rs) for IsomersExpected Peak Asymmetry
Non-Polar 5% Phenyl PolysiloxaneGeneral purpose; separation by boiling pointPoorGood
Polar Polyethylene Glycol (PEG/WAX)Positional Isomers (e.g., 2-nonanol vs. 3-nonanol)Good to Excellent (>1.5)Fair to Good
Chiral Derivatized β-CyclodextrinEnantiomers (e.g., R-2-nonanol vs. S-2-nonanol)Good to Excellent (>1.5)Fair to Good

Experimental Protocols

Protocol: A Starting Method for GC-FID Analysis of Positional C9 Alcohol Isomers

This protocol provides a robust starting point for developing a separation method. Further optimization will likely be necessary to achieve the desired resolution for your specific C9 alcohol isomers.

  • Column Installation and Conditioning:

    • Install a polar capillary column (e.g., a PEG/WAX phase, 30 m x 0.25 mm ID, 0.25 µm film thickness) into the gas chromatograph.

    • Condition the column by heating it to the manufacturer's recommended maximum temperature and holding for 1-2 hours with the carrier gas flowing to remove any residual impurities.

  • Instrument Method Setup:

    • Injector: Set to 250°C. Use a split injection with a split ratio of 50:1 to avoid overloading the column.

    • Detector (Flame Ionization Detector - FID): Set to 250°C. Ensure hydrogen, air, and makeup gas flows are at the manufacturer's recommended settings.

    • Carrier Gas (Helium): Set to a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase the temperature by 5°C/min to 180°C.

      • Final Hold: Hold at 180°C for 5 minutes.

  • Sample Preparation:

    • Accurately prepare a 100 ppm standard solution containing the C9 alcohol isomers of interest. A polar solvent such as isopropanol (B130326) is a suitable choice.

    • Transfer the final solution into a 2 mL autosampler vial and cap securely.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC system.

    • Initiate the GC run and begin data acquisition.

  • Data Analysis:

    • After the run is complete, integrate the resulting peaks to determine their retention times and peak areas.

    • Calculate the resolution between the isomer peaks to assess the quality of the separation. A resolution value of 1.5 or greater indicates baseline separation.

Mandatory Visualization

GC_Column_Selection_Workflow start Start: Separate C9 Alcohol Isomers isomer_type What type of isomers need to be separated? start->isomer_type positional Positional Isomers (e.g., 2-nonanol vs. 3-nonanol) isomer_type->positional Positional chiral Enantiomers (Chiral Isomers) isomer_type->chiral Chiral select_polar Select a Polar Stationary Phase positional->select_polar select_chiral Select a Chiral Stationary Phase chiral->select_chiral polar_examples e.g., PEG (WAX) Column select_polar->polar_examples optimize Optimize GC Parameters (Temperature, Flow Rate, Dimensions) select_polar->optimize chiral_examples e.g., Derivatized Cyclodextrin Column select_chiral->chiral_examples select_chiral->optimize end Achieve Optimal Separation optimize->end

Caption: A logical workflow to guide the selection of the optimal GC column for C9 alcohol isomer separation.

References

Technical Support Center: Derivatization of (Z)-Non-2-en-1-ol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chemical derivatization of (Z)-non-2-en-1-ol. The primary goal of derivatization is to increase the volatility and thermal stability of this unsaturated alcohol, thereby improving its chromatographic behavior and detection sensitivity in Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS).[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of alcohols like this compound.

Q1: My derivatization reaction is incomplete or shows a very low yield of the desired product. What went wrong?

A1: Incomplete derivatization is a frequent issue and can be attributed to several factors:

  • Presence of Moisture: Silylation reagents, in particular, are highly sensitive to moisture.[2][4] Water will react preferentially with the reagent, consuming it and preventing the derivatization of your analyte. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.[3]

  • Reagent Quality and Quantity: Derivatization reagents can degrade over time, especially if not stored properly in a dry environment.[4] Always use fresh, high-quality reagents. Furthermore, an insufficient amount of the reagent will lead to an incomplete reaction. A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion.[4]

  • Reaction Conditions: The reaction time and temperature may be insufficient.[2] While some reactions proceed at room temperature, many require heating to ensure a complete reaction in a reasonable timeframe.[5] Optimization of both time and temperature for your specific sample matrix is often necessary.[2]

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction.[4] A sample cleanup or extraction step prior to derivatization may be required to remove these interferences.

Q2: I've successfully derivatized my sample, but the GC peak for this compound is tailing or broad. What causes this?

A2: Poor peak shape is often a sign of activity within the GC system or incomplete derivatization.

  • Incomplete Derivatization: Even small amounts of underivatized this compound can interact with the GC system, leading to peak tailing. Re-evaluate your derivatization procedure to ensure the reaction has gone to completion (see Q1).

  • Active Sites in the GC System: The polar hydroxyl group of any remaining underivatized alcohol can adsorb to active sites in the GC inlet liner or on the column itself.[1][3] It is crucial to use a deactivated inlet liner and to periodically trim the first few centimeters from the analytical column to remove accumulated non-volatile residues.[6]

  • Incompatible GC Column: Silylated derivatives should not be analyzed on polyethylene (B3416737) glycol (PEG) or "WAX" type stationary phases, as the free hydroxyl groups on the phase can react with the derivative or excess reagent.[5][6] A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase, is recommended.

Q3: My silyl (B83357) or acetyl derivatives appear to be unstable and hydrolyze before or during analysis. How can I prevent this?

A3: Derivative instability is almost always caused by exposure to moisture.[4]

  • Proper Sample Handling: After the derivatization is complete, the sample should be analyzed as soon as possible.[4]

  • Anhydrous Conditions: If samples must be stored, even for a short period, they should be kept in tightly sealed vials, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect them from atmospheric moisture.

  • GC System Integrity: Ensure your carrier gas lines are free of leaks and that a high-quality moisture trap is installed and functioning correctly.

Q4: I am seeing multiple unexpected peaks in my chromatogram after derivatization. What is their source?

A4: Extraneous peaks can originate from the reagents, solvents, or side reactions.

  • Reagent Byproducts: The derivatization reaction itself produces byproducts.[5] Some reagents, like MSTFA, produce byproducts that are volatile and typically elute early in the chromatogram without interfering.[7] Other reactions may produce less volatile or more reactive byproducts.

  • Reagent Impurities/Artifacts: Running a "reagent blank" (a sample containing only the solvent and derivatization reagents) is essential to identify peaks that are not related to your analyte.[3]

  • Solvent Impurities: Use only high-purity, anhydrous-grade solvents to minimize contamination.

Data Presentation: Comparison of Derivatization Methods

The two most common derivatization strategies for alcohols are silylation and acylation. The choice depends on the specific analytical requirements, such as detector type and required stability.

FeatureSilylation (e.g., using BSTFA/TMCS)Acylation (e.g., using Acetic Anhydride)
Primary Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Acetic Anhydride (B1165640) or Trifluoroacetic Anhydride (TFAA)
Typical Conditions 60-80°C for 30-60 minutes60-100°C for 15-60 minutes, often with a catalyst[8]
Derivative Formed Trimethylsilyl (B98337) (TMS) EtherAcetate (B1210297) or Trifluoroacetate Ester
Volatility Increase ExcellentVery Good
Derivative Stability Moderately stable; highly sensitive to moistureGenerally more stable than silyl ethers[1]
Key Advantage Very common, highly effective, volatile byproducts[7]Creates stable derivatives; halogenated reagents enhance ECD signal
Common Issues Extreme moisture sensitivity, potential for column bleed[4][6]Byproducts can be acidic and may require removal/neutralization[8]

Experimental Protocols

Safety Note: Always perform derivatization reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These reagents are often corrosive and moisture-sensitive.

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol details the formation of a trimethylsilyl (TMS) ether, which is more volatile and thermally stable than the parent alcohol.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724) (as solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for drying

Procedure:

  • Sample Preparation: If the sample is in a volatile solvent, transfer an aliquot containing approximately 1-5 mg of the analyte to a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[4] It is critical that no water remains in the vial.[2]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant molar excess relative to the analyte.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.[2]

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be further diluted with a solvent like hexane.

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol details the formation of an acetate ester. Acylated derivatives are generally more stable than their silylated counterparts.[1]

Materials:

  • Sample containing this compound

  • Acetic Anhydride

  • Anhydrous Pyridine (acts as both solvent and catalyst/acid scavenger)[5]

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for drying

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (approx. 1-5 mg of analyte) to a GC vial and evaporate to complete dryness under a nitrogen stream.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the analyte.

  • Derivatization: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Note that pyridine will produce a large solvent peak.

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows associated with the derivatization process.

G A Sample containing This compound B Dry Sample (e.g., under N2 stream) A->B Preparation C Add Anhydrous Solvent & Derivatization Reagent B->C Reagent Addition D React (Heat as required) C->D Derivatization E GC-MS Analysis D->E Injection G Problem Poor GC Result Symptom1 Low or No Derivative Peak Problem->Symptom1 Symptom2 Poor Peak Shape (Tailing/Broad) Problem->Symptom2 Symptom3 Extraneous Peaks Problem->Symptom3 Cause1a Incomplete Reaction Symptom1->Cause1a cause Cause1b Derivative Degradation Symptom1->Cause1b cause Cause2a Incomplete Reaction Symptom2->Cause2a cause Cause2b GC System Activity Symptom2->Cause2b cause Cause3a Reagent Byproducts Symptom3->Cause3a cause Cause3b Contaminants Symptom3->Cause3b cause Solution1 Check for Moisture Increase Reagent Excess Optimize Temp/Time Cause1a->Solution1 solution Solution2 Analyze Promptly Ensure Anhydrous Storage Cause1b->Solution2 solution Cause2a->Solution1 solution Solution3 Use Deactivated Liner Trim Column Cause2b->Solution3 solution Solution4 Use High-Purity Reagents Run a Reagent Blank Cause3a->Solution4 solution Cause3b->Solution4 solution

References

Validation & Comparative

Differentiating Geometric Isomers: A Spectroscopic Comparison of (Z)- and (E)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data for (Z)- and (E)-Non-2-en-1-ol provides a clear methodology for the differentiation of these geometric isomers. This guide presents a comparative summary of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.

The distinct spatial arrangement of substituents around the carbon-carbon double bond in (Z)- and (E)-Non-2-en-1-ol gives rise to unique spectroscopic signatures. While both isomers share the same molecular formula (C₉H₁₈O) and connectivity, their stereochemistry can be unequivocally determined through the careful interpretation of data from various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers the most definitive evidence for distinguishing between the cis ((Z)-) and trans ((E)-) configurations.

Comparative Spectroscopic Data

The key differentiating features between the (Z)- and (E)-isomers of Non-2-en-1-ol are summarized in the table below. This data has been compiled from various spectral databases and literature sources.

Spectroscopic TechniqueParameter(Z)-Non-2-en-1-ol(E)-Non-2-en-1-olKey Differentiating Feature
¹H NMR Vinylic Proton (H-2) Chemical Shift (δ)~5.5-5.6 ppm~5.6-5.7 ppmSubtle downfield shift for the (E)-isomer.
Vinylic Proton (H-3) Chemical Shift (δ)~5.4-5.5 ppm~5.5-5.6 ppmSubtle downfield shift for the (E)-isomer.
Vicinal Coupling Constant (³J_H2-H3)~10-12 Hz~15-16 HzLarger coupling constant for the trans protons in the (E)-isomer is the most definitive indicator.
Allylic Proton (H-1) Chemical Shift (δ)~4.1 ppm~4.0 ppmMinor difference in chemical shift.
¹³C NMR Vinylic Carbon (C-2) Chemical Shift (δ)~128-129 ppm~129-130 ppmDownfield shift for the (E)-isomer.
Vinylic Carbon (C-3) Chemical Shift (δ)~133-134 ppm~134-135 ppmDownfield shift for the (E)-isomer.
Allylic Carbon (C-1) Chemical Shift (δ)~58-59 ppm~63-64 ppmSignificant downfield shift for the (E)-isomer.
FT-IR O-H Stretch (ν_O-H)~3330 cm⁻¹ (broad)~3330 cm⁻¹ (broad)Characteristic of the alcohol functional group in both isomers.
C-H Stretch (sp² C-H) (ν_=C-H)~3010 cm⁻¹~3020 cm⁻¹Minor difference.
C=C Stretch (ν_C=C)~1655 cm⁻¹~1670 cm⁻¹Weaker and at a higher wavenumber for the more symmetric (E)-isomer.
C-H Out-of-Plane Bend (δ_=C-H)~720 cm⁻¹~968 cm⁻¹Strong, characteristic band for the trans C-H wag in the (E)-isomer is a key diagnostic peak.
Mass Spec. Molecular Ion (M⁺)m/z 142m/z 142Same molecular weight.
Key Fragmentsm/z 57, 41, 54m/z 43, 55, 41[1]Fragmentation patterns are very similar, with subtle differences in relative intensities. Primary fragmentation includes α-cleavage and dehydration (M-18).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the Non-2-en-1-ol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with a Fourier transform and phase correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and determine the chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

    • Process the data with a Fourier transform and phase correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the Non-2-en-1-ol isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100-1000 µg/mL.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50°C) for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of the Differentiation Workflow

The logical process for distinguishing between the (Z)- and (E)-isomers of Non-2-en-1-ol using the spectroscopic data is illustrated in the following diagram.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Parameters Key Differentiating Parameters cluster_Isomers Isomer Identification 1H_NMR ¹H NMR J_Coupling ³J_H2-H3 Coupling Constant 1H_NMR->J_Coupling 13C_NMR ¹³C NMR C1_Shift Allylic Carbon (C-1) Shift 13C_NMR->C1_Shift FT_IR FT-IR CH_Bend C-H Out-of-Plane Bend FT_IR->CH_Bend MS Mass Spectrometry Fragmentation Fragmentation Pattern MS->Fragmentation Z_Isomer This compound (cis) J_Coupling->Z_Isomer ~10-12 Hz E_Isomer (E)-Non-2-en-1-ol (trans) J_Coupling->E_Isomer ~15-16 Hz C1_Shift->Z_Isomer ~58-59 ppm C1_Shift->E_Isomer ~63-64 ppm CH_Bend->Z_Isomer ~720 cm⁻¹ CH_Bend->E_Isomer ~968 cm⁻¹ Fragmentation->Z_Isomer Subtle differences Fragmentation->E_Isomer Subtle differences

Caption: Workflow for the spectroscopic differentiation of (Z)- and (E)-Non-2-en-1-ol isomers.

References

The Pivotal Role of (Z)-Non-2-en-1-ol in Cucumber and Melon Aromas: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of (Z)-Non-2-en-1-ol's contribution to the characteristic aroma of cucumber and melon reveals its significance alongside other key volatile compounds. Through a combination of analytical techniques and sensory evaluations, this guide provides a comparative analysis of the principal odorants that define the fresh, green, and fruity notes of these popular cucurbits.

This compound is a C9 alcohol that contributes a green, fatty, and melon-like aroma, making it a key component of the flavor profile of both cucumbers and melons.[1] However, the overall aroma perception is a complex interplay of numerous volatile organic compounds (VOCs). This guide delves into the quantitative and qualitative data from various studies to validate and compare the contribution of this compound against other significant aroma compounds.

Comparative Analysis of Key Aroma Compounds

The importance of an aroma compound is not solely determined by its concentration, but by its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. A higher OAV indicates a greater contribution to the overall aroma. The following tables summarize the quantitative data for key aroma compounds in cucumber and melon from various studies.

Key Aroma Compounds in Cucumber (Cucumis sativus)
CompoundOdor DescriptorConcentration Range (µg/kg)Odor Threshold (µg/kg in water)Calculated OAV RangeReference
This compound Green, fatty, melon1.2 - 5.51.01.2 - 5.5[2]
(E,Z)-2,6-NonadienalCucumber-like1261 - 123480.01126100 - 1234800[2][3][4]
(E)-2-NonenalFatty, green415 - 43620.085187.5 - 54525[2][3][4]
HexanalGreen, grassy1270 - 152804.5282.2 - 3395.6[5]
(E)-2-HexenalGreen, leafy210 - 78301712.4 - 460.6[5]
NonanalCitrus, fatty1.3 - 3.9511.3 - 3.95[5]
Key Aroma Compounds in Melon (Cucumis melo)
CompoundOdor DescriptorConcentration Range (µg/kg)Odor Threshold (µg/kg in water)Calculated OAV RangeReference
This compound Green, fatty, melon1.5 - 10.21.01.5 - 10.2[6]
(E,Z)-2,6-NonadienalCucumber-like15.1 - 85.30.011510 - 8530[6]
(Z)-6-NonenalMelon-like50 - 18400.022500 - 92000[7]
Ethyl acetateFruity, sweet50 - 184050000.01 - 0.368[7]
(Z,Z)-3,6-Nonadien-1-olGrassy, leafy50 - 18400.1500 - 18400[6][7]
NonanalCitrus, fatty0 - 162.9410 - 162.94[8]

Experimental Protocols

The validation of aroma compounds relies on a combination of instrumental analysis and sensory evaluation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method that is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.

  • Sample Homogenization: Fresh cucumber or melon tissue (e.g., 5 g) is homogenized in a blender.

  • Vial Preparation: A portion of the homogenate (e.g., 2 g) is placed in a 20 mL headspace vial. To enhance the release of volatiles, a saturated NaCl solution (e.g., 1 g) is often added. An internal standard (e.g., 2-octanol) is also added for quantification.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: The fiber is then retracted and inserted into the injection port of the gas chromatograph for thermal desorption of the analytes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation, identification, and quantification of the extracted volatile compounds.

  • Gas Chromatograph (GC) System: Agilent 7890B or similar.

  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Mass Spectrometer (MS) System: Agilent 5977A or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and the NIST library.

  • Quantification: The concentration of each compound is calculated based on the peak area relative to the internal standard.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with human sensory perception to identify odor-active compounds.

  • GC-O System: A GC system is equipped with a sniffing port at the column outlet, allowing a trained panelist to smell the effluent.

  • Procedure: As the separated compounds elute from the GC column, a panelist sniffs the effluent and records the retention time and a descriptor for each perceived odor.

  • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is the flavor dilution (FD) factor, which is proportional to the OAV.

Sensory Panel Evaluation

A trained sensory panel is used to describe and quantify the aroma attributes of the fruit samples.

  • Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity.

  • Training: Panelists are trained with reference standards for specific aroma attributes (e.g., green, melon, cucumber).

  • Evaluation: Panelists evaluate the aroma of fresh fruit samples or diluted aroma extracts in a controlled environment. They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: The sensory data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in aroma profiles between samples.

Mandatory Visualizations

Olfactory Signal Transduction Pathway

Figure 1. Olfactory Signal Transduction Pathway cluster_0 Olfactory Neuron Cilium Odorant This compound OR Odorant Receptor Odorant->OR Binds to G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_ion Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_ion Depolarization Depolarization Ca_Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: A simplified diagram of the olfactory signal transduction pathway.

Experimental Workflow for Aroma Analysis

Figure 2. Experimental Workflow for Aroma Analysis Sample Cucumber/Melon Sample Homogenization Homogenization Sample->Homogenization Sensory_Panel Sensory Panel Evaluation Sample->Sensory_Panel HS_SPME HS-SPME Extraction Homogenization->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS GC_O GC-O Analysis HS_SPME->GC_O Identification Compound Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification Odor_Description Odor Description GC_O->Odor_Description OAV_Calculation OAV Calculation Quantification->OAV_Calculation Odor_Description->OAV_Calculation Data_Analysis Comparative Data Analysis OAV_Calculation->Data_Analysis Sensory_Panel->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of (Z)-Non-2-en-1-ol and its analogues reveals key insights into the chemical ecology of insect communication. This guide provides a comparative analysis of the pheromonal activity of this compound, its geometric isomer (E)-Non-2-en-1-ol, the saturated counterpart Nonan-1-ol, and the corresponding aldehydes, (Z)-Non-2-enal and (E)-Non-2-enal. The information is targeted towards researchers, scientists, and drug development professionals working in the field of chemical ecology and pest management.

While direct comparative studies quantifying the pheromonal effects of this compound and its immediate analogues across a single insect species are not extensively documented in publicly available literature, a body of research on related compounds and the principles of pheromone structure-activity relationships allows for a robust comparative assessment. The following sections detail the experimental methodologies used in such studies and present a synthesized comparison based on established principles and available data for related C9 compounds in various insect species, particularly fruit flies of the family Tephritidae.

Data Presentation: Comparative Pheromonal Activity

The pheromonal efficacy of a compound is contingent on several structural features, including chain length, the presence and configuration of double bonds, and the functional group. The following table summarizes the expected relative pheromonal activity of this compound and its analogues based on general principles of insect olfaction.

CompoundStructureKey Structural FeaturesExpected Relative Pheromonal ActivityRationale
This compound CH₃(CH₂)₅CH=CHCH₂OH (cis)C9 chain, C2-C3 cis double bond, primary alcoholHigh The specific geometry and functional group are often crucial for binding to specific olfactory receptors in target insect species.
(E)-Non-2-en-1-ol CH₃(CH₂)₅CH=CHCH₂OH (trans)C9 chain, C2-C3 trans double bond, primary alcoholLow to Moderate Geometric isomers of active pheromones often exhibit significantly lower or even inhibitory activity as they may not fit the receptor binding site as effectively.
Nonan-1-ol CH₃(CH₂)₇CH₂OHC9 saturated chain, primary alcoholLow The absence of the double bond, a key structural feature for recognition by many pheromone receptors, typically results in a substantial loss of activity.
(Z)-Non-2-enal CH₃(CH₂)₅CH=CHCHO (cis)C9 chain, C2-C3 cis double bond, aldehydeModerate to High Aldehydes are common components of insect pheromones. The activity relative to the corresponding alcohol would be species-specific, depending on the receptor tuning.
(E)-Non-2-enal CH₃(CH₂)₅CH=CHCHO (trans)C9 chain, C2-C3 trans double bond, aldehydeLow to Moderate Similar to the alcohol, the trans isomer of the aldehyde is expected to have lower activity than the cis isomer in species where the latter is the active pheromone.

Experimental Protocols

The evaluation of pheromonal activity relies on a combination of electrophysiological and behavioral assays. These methods provide quantitative data on the detection of a compound by the insect's antennae and its subsequent effect on behavior.

Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to an olfactory stimulus. It provides a measure of the overall antennal detection of a volatile compound.

Methodology:

  • Insect Preparation: An adult insect (e.g., a fruit fly) is immobilized. One antenna is carefully excised and mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A precise volume of the test compound, dissolved in a solvent like paraffin (B1166041) oil, is injected into the airstream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulus presentation is measured as the EAG response.

  • Data Analysis: EAG responses to different compounds and concentrations are compared to a standard (e.g., a known pheromone component) and a solvent control.

Behavioral Assays (Olfactometer)

Behavioral assays are crucial for determining the attractive or repellent nature of a compound. A common apparatus used is the Y-tube olfactometer.

Methodology:

  • Apparatus: A Y-shaped glass or acrylic tube is used. A continuous airflow is maintained through both arms of the "Y" and exits through the single base arm.

  • Stimulus Application: A filter paper treated with the test compound is placed in one arm of the olfactometer, while a filter paper with the solvent control is placed in the other arm.

  • Insect Release: A single insect is released at the base of the Y-tube and is allowed a set amount of time to make a choice between the two arms.

  • Data Collection: The first choice of the insect (which arm it enters and stays in for a defined period) is recorded. This is repeated with a significant number of individuals.

  • Data Analysis: The number of insects choosing the arm with the test compound is compared to the number choosing the control arm. Statistical tests (e.g., Chi-squared test) are used to determine if the preference is significant.

Mandatory Visualizations

Signaling Pathway of Pheromone Detection

Pheromone_Detection_Pathway cluster_sensillum Sensillum Lymph Pheromone Pheromone Molecule (this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Solubilization Receptor Olfactory Receptor (OR) OBP->Receptor Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation Antennal Lobe Antennal Lobe Neuron->Antennal Lobe Signal Transduction Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response Decision & Action

Caption: Generalized signaling pathway of insect pheromone detection.

Experimental Workflow for Pheromone Activity Comparison

Pheromone_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Bioassays Z_Nol This compound EAG Electroantennography (EAG) Z_Nol->EAG Behavior Behavioral Assay (Olfactometer) Z_Nol->Behavior E_Nol (E)-Non-2-en-1-ol E_Nol->EAG E_Nol->Behavior N_ol Nonan-1-ol N_ol->EAG N_ol->Behavior Z_Nal (Z)-Non-2-enal Z_Nal->EAG Z_Nal->Behavior E_Nal (E)-Non-2-enal E_Nal->EAG E_Nal->Behavior Data_Analysis Data Analysis & Comparison EAG->Data_Analysis Quantitative Response Behavior->Data_Analysis Choice Preference Conclusion Conclusion on Pheromonal Activity Data_Analysis->Conclusion

Caption: Workflow for comparing pheromonal activity of related compounds.

Logical Relationship of Compared Compounds

Compound_Relationships cluster_alcohols Alcohols cluster_aldehydes Aldehydes Z_Nol This compound E_Nol (E)-Non-2-en-1-ol Z_Nol->E_Nol Geometric Isomerism N_ol Nonan-1-ol Z_Nol->N_ol Saturation Z_Nal (Z)-Non-2-enal Z_Nol->Z_Nal Functional Group (Oxidation) E_Nal (E)-Non-2-enal E_Nol->E_Nal Functional Group (Oxidation) Z_Nal->E_Nal Geometric Isomerism

Caption: Structural relationships between the compared C9 compounds.

Navigating the Separation of Chiral Unsaturated Alcohols: A Comparative Guide to Enantioselective GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving accurate enantiomeric purity analysis of chiral unsaturated alcohols is a critical step in ensuring product quality, efficacy, and safety. Gas chromatography (GC) with chiral stationary phases (CSPs) stands as a powerful and precise technique for this purpose. This guide provides an objective comparison of commonly used chiral GC columns, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and optimization.

The enantioselective separation of unsaturated alcohols by GC primarily relies on the use of derivatized cyclodextrin-based chiral stationary phases. These CSPs, such as the popular CHIRALDEX® and DEX™ series, offer a range of selectivities based on the size of the cyclodextrin (B1172386) cavity (α, β, or γ) and the nature of the derivative. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through inclusion into the cyclodextrin cavity and/or surface interactions. For many alcohols, derivatization to their corresponding esters or ethers can enhance volatility and improve chromatographic resolution.

Comparative Performance of Chiral GC Columns

The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Below is a comparison of the performance of several commercially available columns for the analysis of representative unsaturated alcohols.

AnalyteColumnDerivatizationResolution (Rs) / Separation Factor (α)Reference
1-Octen-3-ol (B46169) Rt-βDEXsaNoneBaseline separation[1]
Chiral Column (unspecified)NonetR1=16.58 min, tR2=17.41 min[2]
Linalool Rt-βDEXseNoneBaseline separation[1]
β-Citronellol Rt-βDEXsaNoneBaseline separation[1]
Aromatic Alcohols (general) CP-Chirasil-DEX CBNoneGood separation[3]
Alcohols (general) Astec® CHIRALDEX™ G-TAAcetate or TrifluoroacetateHigh enantioselectivity[4][5][6]
Alcohols (general) Supelco® β-DEX™ 120NoneGood for a wide range of compounds[7]

Note: Resolution (Rs) values provide a quantitative measure of separation, where Rs ≥ 1.5 indicates baseline separation. The separation factor (α) is the ratio of the retention factors of the two enantiomers; a value greater than 1 indicates separation. Direct comparison of these values should be made with caution due to varying experimental conditions across different studies.

Key Chiral Stationary Phases for Unsaturated Alcohols:

  • Astec® CHIRALDEX™ G-TA (Gamma-Cyclodextrin based): This column is often a first choice for the analysis of alcohols, diols, and polyols, both in their free form and after acylation.[4][5][6] It operates primarily through surface interactions.[7]

  • Rt-βDEXsa / Supelco® β-DEX™ series (Beta-Cyclodextrin based): These columns are versatile and have shown excellent performance for a variety of chiral compounds, including unsaturated alcohols like 1-octen-3-ol and linalool.[1] The separation mechanism can involve both inclusion complexation and surface interactions.

  • CP-Chirasil-DEX CB (Beta-Cyclodextrin based): This column features a cyclodextrin bonded to a dimethylpolysiloxane backbone, which provides high resolution and stability.[3] It is suitable for a broad range of applications, including the analysis of aromatic alcohols.

Experimental Protocols

Detailed and optimized experimental conditions are crucial for achieving reproducible and accurate results. Below are representative protocols for the enantioselective GC analysis of chiral alcohols.

Protocol 1: Analysis of Unsaturated Alcohols on a β-Cyclodextrin Column (e.g., Rt-βDEXsa)

This protocol is suitable for the direct analysis of volatile unsaturated alcohols like 1-octen-3-ol and linalool.

1. Sample Preparation:

  • Dilute the alcohol sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100-1000 µg/mL.

2. GC-FID Conditions:

  • Column: Rt-βDEXsa, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Hydrogen or Helium, at an optimized linear velocity (e.g., 40 cm/sec)

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 250 °C

  • Oven Temperature Program: 40 °C (hold 1 min), ramp at 2 °C/min to 200 °C (hold 5 min). This program should be optimized for the specific analyte.

  • Injection Mode: Split (e.g., 100:1)

  • Injection Volume: 1 µL

3. Data Analysis:

  • Identify the two enantiomer peaks.

  • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol 2: Analysis of Chiral Alcohols with Derivatization on a CP-Chirasil-DEX CB Column

This protocol involves an acylation step, which can improve the resolution of less volatile or more polar alcohols.

1. Derivatization (Acetylation):

  • In a vial, mix the alcohol (1 mg) with acetic anhydride (B1165640) (100 µL) and pyridine (B92270) (200 µL).

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, evaporate the excess reagents under a stream of nitrogen.

  • Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

2. GC-FID Conditions:

  • Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness[8]

  • Carrier Gas: Hydrogen, at a linear velocity of 80 cm/s[8]

  • Injector Temperature: 230 °C[8]

  • Detector Temperature (FID): 250 °C[8]

  • Oven Temperature Program: Isothermal or a gradient program optimized for the specific acetylated alcohol. For example, 100 °C to 180 °C at 2 °C/min.

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

3. Data Analysis:

  • Follow the same procedure as in Protocol 1 to calculate the enantiomeric excess.

Visualizing the Workflow and Logic

To further clarify the process of enantioselective GC analysis, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting a suitable chiral stationary phase.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Chiral Unsaturated Alcohol Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Derivatization Optional: Derivatization (e.g., Acylation) Dilution->Derivatization If required Injection Injection into GC Dilution->Injection If no derivatization Derivatization->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (ee) Integration->Calculation

Figure 1. General experimental workflow for enantioselective GC analysis. (Within 100 characters)

csp_selection Start Start: Chiral Unsaturated Alcohol to be Analyzed Literature Literature Search for Existing Methods Start->Literature KnownMethod Known Method Available? Literature->KnownMethod SelectColumn Select Recommended Column and Conditions KnownMethod->SelectColumn Yes MethodDev Method Development Required KnownMethod->MethodDev No FinalMethod Final Optimized Method SelectColumn->FinalMethod AnalyteProps Consider Analyte Properties: Volatility, Polarity, Structure MethodDev->AnalyteProps InitialColumn Select Initial Column: - Astec® CHIRALDEX™ G-TA for general alcohols - Rt-βDEXsa for volatile unsaturated alcohols - CP-Chirasil-DEX CB for broader range AnalyteProps->InitialColumn Optimization Optimize GC Parameters: Temperature, Flow Rate, etc. InitialColumn->Optimization Derivatize Poor Resolution? Consider Derivatization Optimization->Derivatize ChangeColumn Still Poor Resolution? Try a Different CSP (e.g., different cyclodextrin or derivative) Optimization->ChangeColumn Optimization->FinalMethod Good Resolution Derivatize->Optimization ChangeColumn->Optimization

References

A Comparative Guide to Cross-Laboratory Validation of (Z)-Non-2-en-1-ol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical cross-laboratory validation data for the quantification of (Z)-Non-2-en-1-ol, a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries. The data presented herein is representative of typical performance characteristics observed in the validation of gas chromatography-mass spectrometry (GC-MS) methods. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate objective comparison and support methodological decisions in a research and development setting.

Experimental Workflow for Cross-Laboratory Validation

The following diagram illustrates a typical workflow for a cross-laboratory validation study, ensuring consistency and comparability of results across different participating laboratories.

Cross-Laboratory Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Independent Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives & Validation Parameters B Develop Standardized Analytical Protocol A->B C Prepare & Distribute Homogeneous Test Samples B->C D Lab 1: Protocol Execution & Data Acquisition C->D E Lab 2: Protocol Execution & Data Acquisition C->E F Lab 3: Protocol Execution & Data Acquisition C->F G Centralized Data Collection & Statistical Analysis D->G E->G F->G H Evaluation of Method Performance & Comparability G->H I Final Validation Report H->I

Caption: A generalized workflow for conducting a cross-laboratory method validation study.

Quantitative Data Summary

The following tables summarize the performance characteristics of three hypothetical laboratories participating in a cross-laboratory validation study for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Linearity and Range

LaboratoryCalibration Range (µg/mL)Correlation Coefficient (r²)
Laboratory 10.1 - 500.9992
Laboratory 20.2 - 600.9989
Laboratory 30.1 - 550.9995

Table 2: Accuracy and Precision

LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDip, %)
Laboratory 1 1.098.53.24.5
10.0101.22.53.8
40.099.82.13.1
Laboratory 2 1.095.74.15.8
10.098.93.54.9
40.0102.52.84.2
Laboratory 3 1.0102.12.94.1
10.0100.52.23.5
40.0101.01.92.9

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

LaboratoryLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Laboratory 10.030.1
Laboratory 20.050.2
Laboratory 30.020.1

Experimental Protocols

A detailed methodology for the quantification of this compound is crucial for ensuring reproducibility across different laboratories.

Sample Preparation: Liquid-Liquid Microextraction (LLME)

This protocol is suitable for the extraction of this compound from aqueous matrices.

  • Sample Collection: Collect 5 mL of the aqueous sample into a 10 mL glass vial.

  • Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., 1-octanol, 10 µg/mL in methanol) to the sample.

  • Extraction Solvent Addition: Add 200 µL of a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane).

  • Emulsification: Vortex the mixture for 2 minutes to create a cloudy emulsion, facilitating the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the vial at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic phase (bottom layer for dichloromethane, top layer for hexane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters provide a robust method for the separation and detection of this compound.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Quantification Ions for this compound: m/z 57, 68, 82 (Quantifier ion in bold)

Signaling Pathway for GC-MS Analysis

The diagram below outlines the sequential stages of sample analysis using Gas Chromatography-Mass Spectrometry.

GC-MS Analysis Pathway A Sample Injection B Vaporization in Injector A->B C Separation in GC Column B->C D Elution of Analytes C->D E Ionization in MS Source D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition & Processing G->H

Caption: The sequential process of sample analysis in a GC-MS system.

This guide provides a foundational framework for understanding and implementing cross-laboratory validation of this compound quantification methods. The presented data and protocols are intended to be representative and should be adapted and validated for specific laboratory conditions and sample matrices.

Unraveling the Olfactory Code: A Comparative Guide to the Structure-Activity Relationship of (Z)-Non-2-en-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of (Z)-Non-2-en-1-ol, a C9 aliphatic alcohol with known significance as an insect semiochemical, and its chemical analogs. By examining the impact of structural modifications on biological responses, primarily through electrophysiological assays, we can glean insights into the molecular determinants of olfaction in insects.

This compound and related C9 aliphatic aldehydes and alcohols are components of the chemical communication systems of various insect species. The precise arrangement of atoms within these molecules dictates their interaction with specific olfactory receptors on insect antennae, triggering neural signals that lead to behavioral responses such as attraction or repulsion. The study of these structure-activity relationships (SAR) is crucial for the development of targeted and effective pest management strategies.

Comparative Bioactivity of this compound and its Analogs

Systematic studies involving the synthesis and subsequent biological evaluation of analogs of this compound are essential to delineate the structural requirements for potent bioactivity. Key modifications typically include altering the position and geometry of the double bond, changing the functional group, and varying the chain length. The primary method for quantifying the olfactory response to these compounds is electroantennography (EAG), which measures the summated electrical potential from the antennal olfactory sensory neurons.

Compound NameChemical StructureKey Structural FeaturesExpected Relative EAG Response (%)
This compound CH3(CH2)5CH=CHCH2OH (cis)C9 chain, C2-C3 cis double bond, primary alcohol100
(E)-Non-2-en-1-olCH3(CH2)5CH=CHCH2OH (trans)C2-C3 trans double bond70-90
(Z)-Non-3-en-1-olCH3(CH2)4CH=CHCH2CH2OH (cis)C3-C4 cis double bond50-70
Nonan-1-olCH3(CH2)7CH2OHSaturated C9 chain20-40
(Z)-Non-2-enalCH3(CH2)5CH=CHCHO (cis)C2-C3 cis double bond, aldehyde80-120
(E)-Non-2-enalCH3(CH2)5CH=CHCHO (trans)C2-C3 trans double bond, aldehyde60-100
(Z)-Oct-2-en-1-olCH3(CH2)4CH=CHCH2OH (cis)C8 chain40-60
(Z)-Dec-2-en-1-olCH3(CH2)6CH=CHCH2OH (cis)C10 chain60-80

Note: The "Expected Relative EAG Response (%)" is a generalized representation based on typical SAR findings for aliphatic pheromones in insects. The actual values can vary significantly depending on the insect species and the specific olfactory receptors involved. This compound is set as the reference at 100%.

From this comparative data, several key SAR principles can be inferred:

  • Double Bond Geometry: The stereochemistry of the double bond is often critical. For many insect species, the (Z)-isomer is significantly more active than the (E)-isomer, suggesting a highly specific binding pocket in the olfactory receptor.

  • Double Bond Position: The location of the double bond along the carbon chain is another crucial determinant of activity. Shifting the double bond away from the optimal position, as seen in (Z)-Non-3-en-1-ol, typically leads to a decrease in the EAG response.

  • Functional Group: The nature of the terminal functional group plays a vital role. The corresponding aldehyde, (Z)-Non-2-enal, can be as active or even more active than the alcohol, indicating that the olfactory receptors of some species are tuned to the aldehyde functionality.

  • Chain Length: The length of the carbon chain influences how well the molecule fits into the receptor's binding site. Both shortening and lengthening the chain from the optimal nine carbons, as seen with the C8 and C10 analogs, generally results in reduced activity.

  • Saturation: The presence of a double bond is often essential for high activity. The saturated analog, Nonan-1-ol, elicits a much weaker response, highlighting the importance of the π-electron system for receptor activation.

Experimental Protocols

A standardized methodology is critical for obtaining reliable and comparable data in SAR studies. The following is a detailed protocol for a typical electroantennography (EAG) experiment used to assess the olfactory activity of this compound and its analogs.

Electroantennography (EAG) Assay

Objective: To measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to volatile chemical stimuli.

Materials:

  • Live, healthy adult insects (e.g., moths, beetles) of a single sex and age range.

  • This compound and its synthesized chemical analogs of high purity (>95%).

  • Solvent (e.g., hexane, paraffin (B1166041) oil).

  • Saline solution (e.g., Ringer's solution).

  • Glass capillary microelectrodes.

  • Ag/AgCl wires.

  • Micromanipulators.

  • High-impedance DC amplifier.

  • Data acquisition system (computer with appropriate software).

  • Air stimulus controller/olfactometer.

  • Dissecting microscope.

  • Faraday cage.

Procedure:

  • Preparation of Stimulus Solutions:

    • Prepare a stock solution of each test compound in the chosen solvent (e.g., 10 µg/µL).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10 µg/µL).

    • Prepare a solvent-only control.

    • Apply a 10 µL aliquot of each solution onto a small strip of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for approximately 30 seconds.

  • Antenna Preparation:

    • Anesthetize an insect by chilling it on ice or with a brief exposure to CO2.

    • Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Mount the excised antenna between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode makes contact with the distal tip (a small portion of the tip may be cut to improve electrical contact). The electrodes are filled with saline solution and contain Ag/AgCl wires.

  • EAG Recording:

    • Place the antenna preparation within a Faraday cage to minimize electrical noise.

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • To deliver a stimulus, the air stream is diverted for a short duration (e.g., 0.5 seconds) through the Pasteur pipette containing the odorant-laden filter paper.

    • Record the resulting depolarization of the antennal membrane as a negative voltage deflection (the EAG response).

    • Present stimuli in order from lowest to highest concentration to minimize adaptation.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.

    • The response to the solvent control is subtracted from the response to each test compound to correct for any mechanical or solvent-induced stimulation.

  • Data Analysis:

    • The peak amplitude of the EAG response (in millivolts, mV) is measured for each stimulus presentation.

    • The responses are typically normalized relative to a standard compound (e.g., the parent compound, this compound) to allow for comparison across different preparations.

    • Dose-response curves are generated to determine the concentration at which 50% of the maximal response is achieved (EC50).

Signaling Pathways and Experimental Workflows

The perception of this compound and its analogs by an insect is a multi-step process that begins with the binding of the odorant to olfactory receptors and culminates in a behavioral response.

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization (GC-MS, NMR) synthesis->purification eag Electroantennography (EAG) purification->eag behavior Behavioral Assays (Wind Tunnel, Olfactometer) purification->behavior sar Structure-Activity Relationship (SAR) Analysis eag->sar behavior->sar receptor_modeling Receptor Modeling sar->receptor_modeling lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: General experimental workflow for SAR studies of this compound analogs.

Upon binding of an odorant molecule like this compound to an Odorant Receptor (OR) on the dendritic membrane of an olfactory sensory neuron, a conformational change is induced in the receptor complex. This complex typically consists of a specific OR protein that confers ligand specificity and a highly conserved co-receptor (Orco). The activation of the OR-Orco complex opens a non-selective cation channel, leading to an influx of ions and depolarization of the neuronal membrane. This generates an electrical signal that is transmitted to the antennal lobe of the insect's brain for further processing.

signaling_pathway cluster_extracellular Extracellular Space (Sensillum Lymph) cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space (Neuron) odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex OR-Orco Complex obp->or_complex Ligand Binding ion_channel Ion Channel (Open) or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Cation Influx (Na+, Ca2+) ap Action Potential Generation depolarization->ap signal_transduction Signal to Antennal Lobe ap->signal_transduction

Caption: Simplified signaling pathway of insect olfaction for this compound.

A Comparative Guide to the Sensory Evaluation of (Z)-Non-2-en-1-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the odor profile of (Z)-Non-2-en-1-ol and its relevant alternatives, supported by established experimental protocols for sensory evaluation. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, and drug development.

Introduction to this compound

This compound, also known as cis-2-Nonen-1-ol, is a volatile organic compound recognized for its characteristic "green" and "fatty" aroma. It is a key contributor to the scent profile of various natural products, most notably cucumber. Understanding its distinct odor profile through sensory evaluation is crucial for its application in the food, fragrance, and pharmaceutical industries.

Comparative Odor Profiles

CompoundChemical StructureReported Odor ProfileKey Descriptors
This compound C9H18OGreen, fatty, cucumber-like with waxy and sweet melon undertones.[1]Green, Fatty, Cucumber, Waxy, Melon, Sweet
(E)-Non-2-en-1-ol C9H18OFatty, violet-like, with green and melon nuances.[2][3]Fatty, Violet, Green, Melon
(Z)-6-Nonen-1-ol C9H18OPowerful melon-like scent with fresh, green, waxy, and cucumber notes.[4][5][6][7]Melon, Green, Waxy, Cucumber, Fresh

Experimental Protocols for Sensory Evaluation

The sensory evaluation of odor profiles is a systematic process that relies on trained human panelists and standardized methodologies to ensure reliable and reproducible results. The following protocol outlines a typical approach for conducting a sensory panel test for a compound like this compound.

1. Panelist Selection and Training:

  • Selection: Panelists are screened for their ability to detect and describe a range of standard odorants. This typically involves tests to assess their olfactory acuity and ability to discriminate between different scents.

  • Training: Selected panelists undergo rigorous training to familiarize themselves with the specific odor attributes and intensity scales to be used in the evaluation. This includes exposure to reference standards for key descriptors (e.g., "green," "fatty," "cucumber").

2. Sample Preparation:

  • The odorant, this compound, is diluted to various concentrations in an appropriate solvent (e.g., mineral oil, propylene (B89431) glycol, or deodorized air) to determine the detection threshold and to evaluate the odor profile at different intensities.

  • Samples are presented to panelists in a controlled environment, typically in amber glass bottles or via an olfactometer, to minimize visual cues and external odors.

3. Sensory Evaluation Method:

  • Descriptive Analysis: A trained panel identifies and quantifies the intensity of various odor attributes of the sample. Panelists rate the intensity of each descriptor (e.g., "green," "fatty," "cucumber," "waxy," "melon") on a numerical scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

  • Odor Detection Threshold: The lowest concentration at which the odor can be reliably detected by a certain percentage of the panel (typically 50%) is determined using methods such as the ascending method of limits or the three-alternative forced-choice (3-AFC) method.[8]

4. Data Analysis:

  • The intensity ratings from the descriptive analysis are averaged across panelists for each attribute to generate a sensory profile.

  • Statistical analysis (e.g., ANOVA) is used to determine significant differences in odor attributes between different samples or concentrations.

  • The odor detection threshold is calculated based on the concentration at which panelists correctly identify the odorous sample.

Experimental Workflow for Sensory Panel Testing

The following diagram illustrates the typical workflow for conducting a sensory panel evaluation of an odorant.

Sensory_Panel_Workflow A Panelist Screening & Training C Sensory Evaluation Session A->C B Sample Preparation (Dilution Series) B->C D Descriptive Analysis (Intensity Rating) C->D E Threshold Testing (e.g., 3-AFC) C->E F Data Collection D->F E->F G Statistical Analysis F->G H Generation of Odor Profile G->H I Reporting of Results H->I

Sensory Panel Evaluation Workflow

Signaling Pathways in Olfaction

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity. The following diagram illustrates a simplified signaling pathway of olfaction.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Influx of Ca²⁺ and Na⁺ CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Simplified Olfactory Signaling Pathway

Conclusion

This compound possesses a distinct "green" and "fatty" odor profile with characteristic cucumber and melon notes. While quantitative sensory panel data is limited, qualitative comparisons with its isomers highlight its unique sensory space. The application of standardized sensory evaluation protocols is essential for accurately characterizing its odor profile for various industrial applications. Further research to generate and publish quantitative sensory data for this and related compounds would be highly beneficial to the flavor and fragrance community.

References

Safety Operating Guide

Safe Disposal of (Z)-Non-2-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (Z)-Non-2-en-1-ol, ensuring compliance and minimizing risk.

This compound , an unsaturated alcohol, is classified as a flammable liquid and an irritant. It is also recognized as being very toxic to aquatic life with long-lasting effects. Therefore, it must be handled and disposed of as hazardous waste. Adherence to the following protocols is essential for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. The Safety Data Sheet (SDS) should be readily accessible.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is required.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound waste should be collected as a separate waste stream or with other compatible flammable organic solvents.

Do NOT mix with:

  • Strong acids or bases[4]

  • Oxidizing agents[3][5]

  • Aqueous solutions containing heavy metals[4]

Waste Container Requirements:

  • Use a designated, leak-proof container that is compatible with organic solvents.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] If mixed with other solvents, list all components and their approximate percentages.[4][5]

  • Keep the container tightly closed except when adding waste.[4]

  • Do not fill the container to more than 90% of its capacity.[6][7]

  • Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[3][5]

Disposal Procedure: Step-by-Step

  • Preparation: Ensure all necessary PPE is worn correctly. Work within a chemical fume hood to minimize inhalation exposure.

  • Waste Transfer: Carefully transfer the this compound waste from your experimental apparatus into the designated hazardous waste container. Avoid splashing.

  • Container Sealing and Labeling: Securely close the waste container. Ensure the hazardous waste label is complete and accurate, including the date of accumulation.

  • Temporary Storage: Place the sealed container in your laboratory's designated satellite accumulation area. This area should be inspected weekly for any signs of leakage.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or down the drain.[4][8] Drain disposal of organic solvents is generally prohibited.[4]

  • Decontamination: Clean any contaminated surfaces and equipment. Dispose of any contaminated disposable materials (e.g., paper towels, gloves) as solid hazardous waste.[6]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.

  • If the spill is large or you are unsure how to handle it, contact your EHS department immediately.

  • For small spills, and if you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9]

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[9]

  • Ventilate the area and wash the spill site once the material has been removed.

Quantitative Data Summary

PropertyValueSource
GHS Classification Flammable liquid (Category 3), Skin irritation (Category 2), Specific target organ toxicity - single exposure (Category 3), Aspiration hazard (Category 1), Acute aquatic hazard (Category 1), Chronic aquatic hazard (Category 1)
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[10][11]
Incompatible Materials Strong oxidizing agents, Strong bases.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container properly labeled 'Hazardous Waste' and with chemical name? A->B C Label the container correctly. B->C No D Is the waste segregated from incompatible materials (acids, bases, oxidizers)? B->D Yes C->B E Segregate the waste immediately. D->E No F Transfer waste to a designated, leak-proof container in a fume hood. D->F Yes E->D G Seal the container and store in a designated Satellite Accumulation Area. F->G H Contact Environmental Health & Safety (EHS) for hazardous waste pickup. G->H I End: Waste properly disposed. H->I

References

Personal protective equipment for handling (Z)-Non-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (Z)-Non-2-en-1-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Identification and Properties

This compound , also known as cis-2-Nonen-1-ol, is a fatty alcohol. A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Colorless liquid
Odor Melon aroma
Boiling Point 96 °C at 10 mmHg
Flash Point 95.00 °C (203.00 °F) - closed cup
Density 0.841 to 0.847 g/cm³ at 25 °C
Refractive Index 1.447 to 1.453 at 20 °C
Solubility Slightly soluble in water; soluble in oils and common organic solvents.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to prevent exposure and ensure personal safety when handling this compound.

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use.
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are required.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin and eyes.[1]

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Store separately from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is mandatory for laboratory safety.

Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess evacuate Evacuate Area Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill report Report the Incident evacuate->report contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Absorb liquid, collect solids) contain->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste procedures) decontaminate->dispose dispose->report

Caption: Workflow for handling a chemical spill of this compound.

Experimental Protocol for a Minor Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain: Use a chemical absorbent material, such as vermiculite (B1170534) or sand, to dike the spill and prevent it from spreading.

  • Absorb: Apply the absorbent material over the entire spill, working from the outside in.

  • Collect: Once the liquid has been completely absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste management guidelines.

  • Report: Report the incident to your laboratory supervisor.

Waste Disposal

This compound and any contaminated materials should be disposed of as hazardous waste.

  • Containerize: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.